Protein kinase G inhibitor-2
Beschreibung
Eigenschaften
IUPAC Name |
2-(cyclobutanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-12(17)11-9-6-1-2-7-10(9)19-14(11)16-13(18)8-4-3-5-8/h8H,1-7H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHDGJXWJONJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Protein Kinase G Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Protein Kinase G type II (PKG II) inhibitors. It includes a detailed look at the signaling pathways modulated by PKG II, quantitative data on inhibitor potency, and detailed experimental protocols for assessing inhibitor activity.
Introduction to Protein Kinase G II (PKG II)
Cyclic GMP-dependent protein kinase (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes.[1] Mammals have two primary isoforms of PKG: PKG-I and PKG-II.[1] While PKG-I is predominantly found in the cytoplasm of smooth muscle cells and platelets, PKG-II is a membrane-anchored protein localized to the plasma membrane via N-terminal myristoylation.[1] PKG II is expressed in specific tissues, including the intestine, brain, and kidney.
Each PKG subunit consists of three main functional domains: an N-terminal domain responsible for dimerization and autoinhibition, a regulatory domain with two distinct cGMP-binding sites, and a C-terminal catalytic domain that facilitates the transfer of phosphate from ATP to its substrates.[1] The binding of cyclic guanosine monophosphate (cGMP) to the regulatory domain induces a conformational change that alleviates the autoinhibition of the catalytic domain, leading to kinase activation and phosphorylation of downstream target proteins.[1]
The PKG II Signaling Cascade
PKG II is a key mediator of the nitric oxide (NO)/cGMP signaling pathway. Upstream activation of soluble guanylate cyclase (sGC) by NO leads to the synthesis of cGMP, which in turn activates PKG II. Downstream of PKG II, a multitude of substrates are phosphorylated, leading to diverse cellular responses.
A critical role of PKG II that has emerged is its inhibitory function in various signaling pathways, particularly those involved in cell proliferation and survival. In several cancer cell lines, activation of PKG II has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition occurs through the direct interaction and phosphorylation of EGFR, which in turn suppresses the downstream MAPK/ERK and PI3K/Akt signaling cascades.
Below is a diagram illustrating the central role of PKG II in modulating these key signaling pathways.
Mechanism of Action of PKG II Inhibitors
PKG II inhibitors can be broadly classified based on their mechanism of action, primarily targeting either the cGMP-binding site or the ATP-binding site of the kinase.
-
Competitive Inhibitors of the cGMP-Binding Site: These molecules, often analogs of cGMP, bind to the regulatory domain of PKG II and prevent its activation by endogenous cGMP. A prominent example is Rp-8-pCPT-cGMPS , which acts as a competitive inhibitor.[2]
-
ATP-Competitive Inhibitors: These inhibitors target the catalytic domain of PKG II, competing with ATP for binding to the active site. This prevents the phosphotransferase activity of the kinase.
-
Substrate-Binding Site Inhibitors: A less common class of inhibitors, such as the oligopeptide DT-2 , is designed to block the substrate-binding site, thereby preventing the phosphorylation of downstream targets.[3] However, studies have shown that the specificity of DT-2 for PKG in intact cells can be limited.[4][5]
Quantitative Data for PKG II Inhibitors
The potency of PKG II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The table below summarizes the available data for some commonly studied PKG inhibitors, with a focus on their activity against PKG II.
| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Mechanism of Action |
| Rp-8-pCPT-cGMPS | cGK Iα, cGK II | 18.3, 0.16[2] | 500 (PKG Iα), 700 (PKG II)[6][7] | Competitive inhibitor of cGMP binding[7] |
| DT-2 | PKG | - | 12.5[3] | Substrate-binding site inhibitor |
Experimental Protocols
Assessing the activity of PKG II and the efficacy of its inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for biochemical and cell-based assays.
Biochemical Kinase Activity Assay
This assay directly measures the phosphotransferase activity of purified PKG II.
Objective: To determine the in vitro activity of a PKG II inhibitor.
Materials:
-
Purified recombinant PKG II enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for PKG II)
-
Specific peptide substrate for PKG II (e.g., a fluorescently labeled peptide)
-
Test inhibitor compound at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Prepare a solution of PKG II enzyme in kinase buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
To each well of the microplate, add 5 µL of the test inhibitor dilution (or vehicle control).
-
Add 10 µL of the PKG II enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. Briefly:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Phosphorylation Assay
This assay measures the inhibition of PKG II activity in a cellular context by quantifying the phosphorylation of a downstream substrate.
Objective: To assess the potency of a PKG II inhibitor in intact cells.
Materials:
-
A cell line endogenously or exogenously expressing PKG II (e.g., a colon cancer cell line).
-
Cell culture medium and supplements.
-
A cGMP-elevating agent (e.g., a phosphodiesterase inhibitor like IBMX, or a nitric oxide donor like SNP).
-
Test inhibitor compound at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody specific for the phosphorylated form of a known PKG II substrate (e.g., phospho-VASP Ser239).
-
Primary antibody for the total form of the substrate protein (for normalization).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 15-30 minutes) to activate PKG II.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate protein for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.
-
Structural Insights into PKG II
Understanding the three-dimensional structure of PKG II is crucial for the rational design of selective inhibitors. The overall domain organization of PKG II is shared with other PKG isoforms, featuring an N-terminal leucine zipper domain, an autoinhibitory sequence, two cGMP-binding domains, and a C-terminal catalytic domain.[8]
The crystal structure of the PKG II leucine zipper domain in complex with Rab11b has been determined, providing insights into the molecular basis of its protein-protein interactions and cellular targeting.[8] However, a high-resolution crystal structure of the full-length PKG II or its catalytic domain with a bound inhibitor is not yet publicly available. Such structural information would be invaluable for elucidating the precise binding modes of different classes of inhibitors and for guiding the development of novel, highly selective therapeutic agents targeting PKG II. The catalytic domain is expected to share the canonical kinase fold, with an N-terminal lobe and a C-terminal lobe that form the ATP-binding cleft.[9]
Conclusion
Protein Kinase G II is an important signaling molecule with diverse physiological roles. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target. This guide has provided a detailed overview of the mechanism of action of PKG II inhibitors, including their effects on key signaling pathways, quantitative measures of their potency, and detailed protocols for their evaluation. Future research, particularly in the areas of structural biology and the development of highly selective inhibitors, will further illuminate the therapeutic potential of targeting PKG II.
References
- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crystal Structure of the cGMP-dependent Protein Kinase II Leucine Zipper and Rab11b Protein Complex Reveals Molecular Details of G-kinase-specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Protein Kinase G Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of Protein Kinase G (PKG) inhibitors, with a primary focus on the peptide-based inhibitor, DT-2. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways pertinent to the development of novel and selective PKG inhibitors.
Introduction to Protein Kinase G and its Inhibitors
Protein Kinase G is a serine/threonine-specific protein kinase that serves as a principal receptor for cyclic guanosine monophosphate (cGMP).[1] The cGMP/PKG signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Consequently, inhibitors of PKG are valuable tools for dissecting these cellular mechanisms and hold significant therapeutic potential for a range of disorders, including cardiovascular diseases and cancer.
PKG inhibitors can be broadly categorized based on their mechanism of action, targeting different functional domains of the kinase. The main classes include:
-
Cyclic Nucleotide Analogs: These compounds, such as Rp-diastereomers of cGMP, competitively bind to the cGMP-binding domain, preventing kinase activation.[3]
-
ATP-Competitive Inhibitors: Molecules like KT5823 compete with ATP for binding to the catalytic site of the kinase.[3]
-
Substrate-Binding Site Inhibitors: This class is exemplified by oligopeptide inhibitors like DT-2, which interact with the substrate-binding region of the kinase.[4]
This guide will delve into the SAR of these inhibitor classes, with a particular emphasis on DT-2 and its analogs.
Quantitative Data of Select PKG Inhibitors
The following table summarizes the quantitative inhibitory data for several well-characterized PKG inhibitors against various kinase isoforms. This data is essential for comparing the potency and selectivity of these compounds.
| Inhibitor | Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| (D)-DT-2 | PKG Iα | - | 9 ± 2 nM[5] | Highly selective for PKG Iα/β over PKA.[5] |
| PKG Iβ | - | 7.5 ± 1.8 nM[5] | ||
| DT-2 | PKG | 12.5 nM[6] | 12.0 ± 0.8 nM[5] | Potent and selective inhibitor.[6] |
| KT5823 | PKG | 0.23 µM[7] | 234 nM[8] | Also inhibits PKA and PKC at higher concentrations.[7][8] |
| PKA | > 10 µM[8] | - | ||
| PKC | 4 µM[8] | - | ||
| Rp-8-Br-PET-cGMPS | PKG | - | - | A competitive and reversible cGMP analog inhibitor.[6][9] |
| Compound 2 (Trisubstituted pyrrole) | P. falciparum PKG (WT) | 2.0 ± 0.4 nM[10] | 31 ± 6 nM[10] | ATP-competitive inhibitor of the malaria parasite PKG.[10] |
| Compound 3 (Isoxazole) | P. falciparum PKG (WT) | 1.3 ± 0.4 nM[10] | 14 ± 1 nM[10] | ATP-competitive inhibitor of the malaria parasite PKG.[10] |
Structure-Activity Relationship of PKG Inhibitors
The SAR of PKG inhibitors is intrinsically linked to their chemical scaffold and their mode of interaction with the kinase.
DT-2: A Peptide-Based Inhibitor
DT-2 is an oligopeptide inhibitor that demonstrates high potency and selectivity for PKG.[6] Its inhibitory activity is derived from its specific interaction with the substrate-binding site of the kinase.
-
Amino Acid Composition: The specific sequence and conformation of the amino acids in DT-2 are critical for its binding affinity and selectivity.
-
D-Amino Acid Substitution: The analog, (D)-DT-2, which incorporates D-amino acids, also acts as a potent PKG Iα inhibitor.[11] This suggests that the overall peptide backbone conformation is a key determinant of activity and that the D-isomer can effectively mimic the binding of the L-isomer.
-
Selectivity: DT-2 exhibits a remarkable selectivity for PKG over the closely related Protein Kinase A (PKA), with a selectivity ratio of approximately 1300-fold.[11] This high degree of selectivity is attributed to subtle differences in the substrate-binding pockets of the two kinases.
KT5823: An ATP-Competitive Inhibitor
KT5823 is a staurosporine analog that functions as an ATP-competitive inhibitor of PKG.[3] Its SAR is dictated by its ability to fit into the ATP-binding pocket and form key interactions with the hinge region of the kinase.
-
Indole Carbazole Scaffold: The rigid, planar indole carbazole core of KT5823 is a common feature in many kinase inhibitors and provides the necessary framework for occupying the adenine-binding region of the ATP pocket.
-
Substitutions: Modifications to the peripheral groups of the indole carbazole scaffold can significantly impact both potency and selectivity.
Rp-8-Br-PET-cGMPS: A cGMP Analog
Rp-8-Br-PET-cGMPS is a competitive antagonist of cGMP, binding to the regulatory domain of PKG and preventing its activation.[6][9]
-
Cyclic Monophosphorothioate Moiety: The phosphorothioate modification at the Rp position is crucial for its inhibitory activity, as it prevents the conformational change required for kinase activation.
-
Substitutions on the Guanine Ring: The bromo and phenyl-1,N2-etheno substitutions on the guanine ring enhance membrane permeability and affinity for the cGMP-binding pocket.
Signaling Pathways
The following diagrams illustrate the cGMP/PKG signaling pathway and a general workflow for kinase inhibitor screening.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified Protein Kinase G
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, IMAP™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the purified kinase and the peptide substrate to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured using a microplate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[12]
IMAP™ (Immobilized Metal Affinity-based Phosphorescence) Kinase Assay
The IMAP assay is a fluorescence polarization (FP)-based method for measuring kinase activity.[10]
Principle:
A fluorescently labeled peptide substrate is phosphorylated by the kinase. The IMAP binding reagent, which contains nanoparticles with high affinity for phosphate groups, is then added. When the phosphorylated substrate binds to these large nanoparticles, its tumbling rate in solution decreases, leading to an increase in fluorescence polarization. The magnitude of this change is directly proportional to the extent of substrate phosphorylation.
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in the general protocol using a fluorescently labeled peptide substrate.
-
IMAP Binding: Add the IMAP binding solution to each well to stop the reaction and allow the binding of the phosphorylated substrate to the nanoparticles.
-
Incubation: Incubate at room temperature for the recommended time to allow for binding equilibrium to be reached.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the change in fluorescence polarization (ΔmP) and plot it against the inhibitor concentration to determine the IC50.
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay
This cell-based assay is used to assess the activity of the cGMP/PKG signaling pathway in intact cells by measuring the phosphorylation of VASP, a downstream substrate of PKG.[13]
Principle:
Activation of the cGMP/PKG pathway leads to the phosphorylation of VASP at specific serine residues. This phosphorylation event can be detected and quantified using phospho-specific antibodies.
Procedure:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with the test compound for a specified period. Stimulate the cGMP/PKG pathway with an appropriate agonist (e.g., a NO donor or a cGMP analog).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Western Blotting or ELISA: Separate the protein lysates by SDS-PAGE and transfer them to a membrane for Western blotting. Alternatively, use an ELISA-based format.
-
Antibody Detection: Probe the membrane or ELISA plate with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
-
Signal Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent or colorimetric substrate to detect the signal. Quantify the band intensity or the colorimetric signal.
-
Data Analysis: Normalize the phosphorylated VASP signal to the total VASP or a loading control. Compare the level of VASP phosphorylation in treated cells to that in control cells to determine the effect of the inhibitor.
Conclusion
The development of potent and selective Protein Kinase G inhibitors is a promising avenue for therapeutic intervention in a variety of diseases. A thorough understanding of the structure-activity relationships of different inhibitor classes is paramount for the rational design of new chemical entities with improved pharmacological profiles. This technical guide provides a foundational resource for researchers in this field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the relevant signaling pathways. As our knowledge of the structural and functional nuances of PKG continues to expand, so too will our ability to design the next generation of highly targeted and effective PKG-modulating therapeutics.
References
- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]
- 10. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of a Novel Protein Kinase G Inhibitor: The Case of N46
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective Protein Kinase G (PKG) inhibitor, exemplified by the compound N46. This document details the underlying biological rationale, synthetic chemistry, and analytical methodologies pertinent to the development of this class of inhibitors, offering valuable insights for researchers in kinase inhibitor discovery and development.
Introduction: Protein Kinase G as a Therapeutic Target
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that functions as a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] This pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle relaxation, platelet aggregation, and neuronal function.[2] The PKG family comprises two main isoforms, PKG-I and PKG-II, which exhibit distinct tissue distributions and physiological roles. Dysregulation of PKG signaling has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and chronic pain.[2] Consequently, the development of selective PKG inhibitors is a promising avenue for therapeutic intervention.
The Discovery of N46: A Balanol-Inspired Approach
The quest for potent and selective PKG inhibitors has led to the exploration of various chemical scaffolds. One such promising starting point is the natural product balanol, a fungal metabolite known for its potent, albeit non-selective, inhibition of several serine/threonine kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA).
The discovery of N46 stemmed from a structure-guided drug design approach aimed at modifying the balanol scaffold to achieve high potency and selectivity for PKG Iα. N46, chemically known as N-((3R,4R)-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidin-3-yl)-1H-indazole-5-carboxamide, emerged from extensive structure-activity relationship (SAR) studies of balanol analogs. These studies focused on modifying the benzophenone and perhydroazepine moieties of balanol to optimize interactions within the ATP-binding pocket of PKG Iα. The structural basis for N46's high affinity and selectivity lies in specific interactions with key residues in the PKG Iα active site that are not conserved in other closely related kinases like PKA.
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of N46 and other representative PKG inhibitors is summarized in the tables below. The data highlights the potency of these compounds against PKG and their selectivity over other related kinases.
Table 1: Inhibitory Potency of Selected PKG Inhibitors
| Compound | Target Kinase | IC50 / Ki | Reference |
| N46 | PKG Iα | IC50: 7.5 nM | |
| PKG Iα (mutant G370S) | IC50: 90 nM | [3] | |
| PKG Iα (mutant I406T) | IC50: 142 nM | [3] | |
| PKG Iα (double mutant) | IC50: 301 nM | [3] | |
| KT5823 | PKG | Ki: 0.23 µM | [4] |
| DT-2 | PKG | Ki: 12.5 nM | [5] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 / Ki | Selectivity (vs. PKG Iα) | Reference |
| N46 | PKA Cα | IC50: 1030 nM | ~137-fold | [3] |
| KT5823 | PKA | Ki: >10 µM | >43-fold | [4] |
| PKC | Ki: 4 µM | ~17-fold | [4] | |
| DT-2 | PKA | - | >15,000-fold (in vitro) |
Experimental Protocols
Synthesis of N46
Key Synthetic Steps:
-
Synthesis of the Benzophenone-Pyrrolidine Fragment: This would likely start from a protected (3R,4R)-3-aminopyrrolidin-4-ol. The synthesis would involve the acylation of the 4-amino group with a suitably substituted benzoyl chloride and subsequent functional group manipulations to introduce the benzamido side chain.
-
Synthesis of the 1H-Indazole-5-Carboxamide Fragment: This can be achieved through standard methods for the formation of the indazole ring system, followed by the introduction of the carboxamide group at the 5-position.
-
Fragment Coupling: The final step would involve the amide coupling of the benzophenone-pyrrolidine fragment with the 1H-indazole-5-carboxylic acid using standard peptide coupling reagents such as HATU or EDC/HOBt.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PKG.
Materials:
-
Recombinant human PKG Iα enzyme
-
Fluorescently labeled or biotinylated peptide substrate specific for PKG
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., N46) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or equivalent)
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle (DMSO control).
-
Enzyme Addition: Add the recombinant PKG Iα enzyme to each well.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Activity Assay
This protocol describes a method to assess the inhibitory effect of a compound on PKG activity within a cellular context.
Materials:
-
Cell line expressing the target PKG (e.g., vascular smooth muscle cells)
-
Cell culture medium and reagents
-
PKG activator (e.g., 8-Bromo-cGMP)
-
Test compound (e.g., N46)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody against a known PKG substrate (e.g., phospho-VASP Ser239)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot apparatus and reagents
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
PKG Activation: Stimulate the cells with a PKG activator (e.g., 8-Bromo-cGMP) for a short period to induce the phosphorylation of PKG substrates.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific for the phosphorylated PKG substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP- or fluorophore-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.
-
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize them to a loading control (e.g., β-actin or total protein). The reduction in the phosphorylation signal in the presence of the inhibitor indicates its cellular activity.
Visualizing Key Processes and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified Protein Kinase G (PKG) signaling pathway and the point of inhibition by N46.
Caption: General workflow for the discovery and development of a kinase inhibitor like N46.
Caption: Logical flow for the synthesis of a balanol analog like N46 via fragment coupling.
Conclusion
The development of N46 as a potent and selective PKG Iα inhibitor showcases a successful application of structure-based drug design, building upon a natural product scaffold. This technical guide has provided a comprehensive overview of the discovery rationale, synthetic strategy, and key experimental protocols for the characterization of such inhibitors. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals engaged in the field of kinase inhibitor drug discovery, facilitating the development of novel therapeutics targeting the Protein Kinase G signaling pathway.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Protein Kinase G Inhibitor-2 and Mammalian PKG Isoform-Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological function, mechanism of action, and experimental evaluation of inhibitors targeting Protein Kinase G (PKG). A dual focus is placed on "Protein Kinase G inhibitor-2," a specific inhibitor of mycobacterial PknG, and on selective inhibitors of the mammalian PKG II isoform, offering insights relevant to both infectious disease and physiological research.
Mycobacterial this compound (Compound 266)
This compound (CAS 612829-80-8), also known as Compound 266, is a potent inhibitor of the Mycobacterium tuberculosis serine/threonine kinase, Protein Kinase G (PknG). This enzyme is a critical virulence factor that enables the survival of mycobacteria within host macrophages.
Biological Function and Mechanism of Action
Mycobacterium tuberculosis PknG is secreted by the bacterium and plays a pivotal role in preventing the fusion of the phagosome with the lysosome within macrophages.[1] This inhibition of phagolysosomal fusion is crucial for the bacterium to avoid degradation and establish a persistent infection.[2]
The primary mechanism of action of PknG involves the modulation of host cellular trafficking pathways. PknG interacts with and inhibits the activation of the host Rab7l1, a small GTPase that is essential for phagosome maturation.[3][4] By keeping Rab7l1 in its inactive, GDP-bound state, PknG prevents its recruitment to the phagosome, thereby stalling the maturation process that would otherwise lead to the destruction of the mycobacteria.[4]
This compound directly targets the kinase activity of PknG, thereby preventing the downstream effects on host cell machinery. Inhibition of PknG by this small molecule restores the normal phagosome maturation process, leading to the delivery of the mycobacteria to the lysosome for degradation.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Inhibitor | Target | CAS Number | IC50 |
| This compound | Mycobacterial PknG | 612829-80-8 | 3 µM[5] |
Signaling Pathway
The signaling pathway involving mycobacterial PknG and its inhibition is depicted below.
Caption: Signaling pathway of M. tuberculosis PknG in the host macrophage and the point of intervention by this compound.
Experimental Protocols
This protocol describes a general method for assessing the inhibitory activity of compounds against mycobacterial PknG in vitro.
Materials:
-
Recombinant purified M. tuberculosis PknG
-
Myelin Basic Protein (MBP) as a generic substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant PknG, and MBP substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram illustrates a typical workflow for evaluating the efficacy of PknG inhibitors in a cellular context.
Caption: A generalized experimental workflow for assessing the intracellular activity of PknG inhibitors.
Inhibitors of Mammalian Protein Kinase G Type II (PKG II)
The cGMP-dependent protein kinase II (PKG II) is a key mediator of cGMP signaling in various mammalian tissues, including the brain, intestines, and bone. Its activity is implicated in processes such as intestinal fluid secretion, bone growth, and synaptic plasticity. Selective inhibitors of PKG II are valuable tools for dissecting its specific physiological roles.
Biological Function and Mechanism of Action
PKG II is a serine/threonine kinase that is activated by cyclic guanosine monophosphate (cGMP). Upon activation, PKG II phosphorylates a range of downstream target proteins, leading to diverse cellular responses. For instance, in the intestine, PKG II-mediated phosphorylation of the cystic fibrosis transmembrane conductance regulator (CFTR) is crucial for chloride and water secretion.
Inhibitors of PKG II typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of its substrates. Selective inhibitors are designed to exploit structural differences between the ATP-binding pockets of PKG II and other kinases, including the PKG I isoform.
Quantitative Data
AP C5 has been identified as a potent and selective inhibitor of PKG II. While extensive quantitative data in the public domain is limited, the following provides a summary of available information. Further in-house characterization is recommended for specific applications.
| Inhibitor | Target | Selectivity |
| AP C5 | PKG II | Selective over PKG I |
Signaling Pathway
The cGMP-PKG II signaling pathway and the action of a selective inhibitor are illustrated below.
Caption: The NO-cGMP-PKG II signaling cascade and its inhibition by a selective inhibitor like AP C5.
Experimental Protocols
This protocol outlines a method for determining the inhibitory potency of compounds against mammalian PKG II.
Materials:
-
Recombinant purified human PKG II
-
A specific peptide substrate for PKG II (e.g., a custom-synthesized peptide with a consensus phosphorylation site)
-
AP C5 (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
SAM²® Biotin Capture Membrane (Promega) or similar
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant PKG II, and the biotinylated peptide substrate.
-
Add serial dilutions of AP C5 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a time period determined to be in the linear range of the assay.
-
Stop the reaction by adding a solution of 7.5 M guanidine hydrochloride.
-
Transfer the reaction mixture to a SAM²® Biotin Capture Membrane and wash according to the manufacturer's instructions to remove unbound [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P on the membrane using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cell line expressing endogenous or overexpressed PKG II
-
AP C5
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Equipment for western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody specific for PKG II
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of AP C5 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PKG II in each sample by western blotting using a PKG II-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble PKG II as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
This guide provides a foundational understanding of this compound and mammalian PKG II inhibitors. Researchers are encouraged to consult the primary literature for further details and to optimize the provided protocols for their specific experimental systems.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Protein Kinase G Inhibitors
A Note to the Reader: Initial inquiries for "Protein kinase G inhibitor-2" (CAS 612829-80-8), also known as Compound 266, revealed that this compound is primarily characterized as an inhibitor of mycobacterial Protein Kinase G (PKG) with an IC50 of 3 µM.[1] There is a notable lack of publicly available data regarding its effects on mammalian PKG isoforms and their associated downstream signaling pathways. Consequently, this guide will focus on well-characterized and widely used PKG inhibitors—KT5823, Rp-8-Br-PET-cGMPS, and DT-2—as representative examples to provide a comprehensive overview of the core downstream signaling pathways affected by PKG inhibition. These inhibitors represent different mechanisms of action and have been extensively studied, allowing for a detailed exploration of their effects.
Introduction to Protein Kinase G and its Inhibition
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal mediator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] This pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, neuronal function, and cardiac contractility.[2][4] There are two main isoforms of PKG, PKG-I and PKG-II, which are products of different genes and exhibit distinct tissue distributions and substrate specificities.[4]
The inhibition of PKG is a critical tool for elucidating its physiological roles and presents a therapeutic target for various pathologies, including cardiovascular diseases and cancer. PKG inhibitors can be broadly categorized based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules, such as KT5823, bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to the substrate.[4]
-
cGMP-Analog Inhibitors: These compounds, for instance Rp-8-Br-PET-cGMPS, are analogs of cGMP that bind to the regulatory domain of PKG, preventing its activation.[4]
-
Substrate-Competitive Inhibitors: Peptide-based inhibitors like DT-2 are designed to mimic PKG substrates and compete for binding to the catalytic site.[4][5]
Quantitative Data on Well-Characterized PKG Inhibitors
The following tables summarize key quantitative data for the selected PKG inhibitors. This information is crucial for designing experiments and interpreting results.
| Inhibitor | Type | Target | Ki / IC50 | Organism/System | Reference |
| KT5823 | ATP-Competitive | PKG | Ki = 234 nM | In vitro | [6] |
| PKA | Ki > 10 µM | In vitro | [6] | ||
| PKC | Ki = 4 µM | In vitro | [6] | ||
| Rp-8-Br-PET-cGMPS | cGMP-Analog | PKG-I | - | Human Platelets | [4] |
| PKA | - | In vitro | [4] | ||
| DT-2 | Substrate-Competitive | PKG Iα | IC50 = 12.0 ± 0.8 nM | In vitro (Purified enzyme) | [7] |
| PKG Iβ | IC50 = 7.5 ± 1.8 nM | In vitro (Purified enzyme) | [7] | ||
| PKG II | No inhibition | In vitro (Purified enzyme) | [7] | ||
| PKA | >15,000-fold selectivity for PKG Iα | In vitro (Purified enzyme) | [7] |
Note: The efficacy and specificity of these inhibitors can vary significantly between in vitro and in-cell assays. For instance, KT5823 has been shown to be a potent inhibitor of purified PKG but less effective in intact cells.[8][9] Similarly, the specificity of DT-2 has been questioned in cellular contexts.[3][5][10]
Core Downstream Signaling Pathways Affected by PKG Inhibition
Inhibition of PKG disrupts its ability to phosphorylate a wide range of downstream targets, leading to significant alterations in cellular function. Two of the most well-documented pathways affected are the RhoA/ROCK signaling cascade, which is crucial for smooth muscle contraction, and the regulation of intracellular calcium homeostasis.
The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of smooth muscle contraction. PKG activation leads to the phosphorylation and subsequent inhibition of RhoA, a small GTPase. This, in turn, prevents the activation of its downstream effector, Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), and the inhibition of ROCK by PKG activation leads to increased MLCP activity, dephosphorylation of the myosin light chain, and ultimately, smooth muscle relaxation.
Inhibition of PKG prevents the phosphorylation and inactivation of RhoA, leading to a sustained activation of the RhoA/ROCK pathway. This results in the inhibition of MLCP, increased myosin light chain phosphorylation, and consequently, smooth muscle contraction.
Regulation of Intracellular Calcium (Ca2+) Homeostasis
PKG plays a crucial role in regulating intracellular Ca2+ levels, primarily by promoting Ca2+ efflux and sequestration. It achieves this by phosphorylating and modulating the activity of various ion channels and pumps. For instance, PKG can phosphorylate and activate plasma membrane Ca2+-ATPases (PMCAs) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), both of which actively transport Ca2+ out of the cytoplasm. Additionally, PKG can inhibit the activity of L-type calcium channels, reducing Ca2+ influx.
By inhibiting PKG, the phosphorylation and subsequent activation of PMCAs and SERCA are reduced, leading to decreased Ca2+ clearance from the cytoplasm. Furthermore, the inhibition of L-type calcium channels is relieved, potentially increasing Ca2+ influx. The net effect of PKG inhibition is an elevation of intracellular Ca2+ concentrations.
Experimental Protocols
In Vitro PKG Kinase Assay Using Radiolabeled ATP
This protocol is adapted from standard kinase assay methodologies and is designed to measure the activity of purified PKG in the presence or absence of an inhibitor.[2][11][12][13][14]
Materials:
-
Purified recombinant PKG enzyme
-
PKG substrate peptide (e.g., Vasodilator-stimulated phosphoprotein (VASP) peptide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
PKG inhibitor (e.g., KT5823) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Scintillation counter and vials
-
Phosphoric acid wash solution (e.g., 0.75% H3PO4)
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide, and the desired concentration of the PKG inhibitor (or vehicle control).
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP to a final desired concentration.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-32P]ATP.
-
Dry the phosphocellulose paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the amount of incorporated 32P using a scintillation counter.
-
Calculate the kinase activity as the amount of phosphate incorporated into the substrate per unit of time and normalize to the amount of enzyme used.
Western Blot Analysis of VASP Phosphorylation
This protocol is designed to assess the effect of PKG inhibitors on the phosphorylation of an endogenous PKG substrate, VASP, in cultured cells.[15][16][17]
Materials:
-
Cultured cells expressing PKG and VASP (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
PKG activator (e.g., 8-Bromo-cGMP)
-
PKG inhibitor (e.g., KT5823)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with the PKG inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a PKG activator to induce VASP phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
Conclusion
While specific information on "this compound" is limited to its antimycobacterial properties, the study of well-characterized PKG inhibitors such as KT5823, Rp-8-Br-PET-cGMPS, and DT-2 has provided invaluable insights into the profound impact of PKG on cellular signaling. The inhibition of PKG significantly affects key downstream pathways, including the RhoA/ROCK cascade and calcium homeostasis, with broad physiological consequences. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate roles of PKG and the therapeutic potential of its modulation. It is imperative for researchers to carefully consider the specificity and cellular efficacy of any inhibitor used and to employ multiple lines of evidence to validate their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. genscript.com [genscript.com]
- 17. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Protein Kinase G Inhibitor-2: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal intracellular effector of the second messenger cyclic guanosine monophosphate (cGMP).[1] Activated by cGMP, PKG phosphorylates a multitude of target proteins, thereby modulating a wide array of cellular processes. In mammals, two major isoforms of PKG exist, PKG-I and PKG-II, which exhibit distinct tissue distributions and physiological roles. PKG-I is predominantly found in smooth muscle cells, platelets, and specific brain regions, while PKG-II is more localized to the intestine, adrenal glands, and certain epithelial cells.[2] The cGMP/PKG signaling pathway is integral to regulating vascular tone, neuronal signaling, smooth muscle relaxation, and cellular proliferation and differentiation.[1][2] Dysregulation of this pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making PKG an attractive target for therapeutic intervention.[2]
This technical guide focuses on Protein Kinase G Inhibitor-2, also known as Compound 266, a known inhibitor of mycobacterial Protein Kinase G. While its primary characterization has been in the context of mycobacterial research, this document aims to provide a comprehensive overview of its known properties and place it within the broader context of PKG inhibition for researchers, scientists, and drug development professionals.
This compound (Compound 266)
This compound, or Compound 266, has been identified as an inhibitor of mycobacterial Protein Kinase G (PknG) with a reported half-maximal inhibitory concentration (IC50) of 3 µM.[3] PknG is an essential serine/threonine protein kinase in Mycobacterium tuberculosis and is implicated in pathways related to cell division and metabolism.[4]
Mechanism of Action and Selectivity
While specific mechanistic studies on Compound 266 are not extensively detailed in publicly available literature, inhibitors of protein kinases typically function by competing with ATP for its binding site on the kinase domain or by binding to an allosteric site.[2] A crucial aspect of kinase inhibitor development, particularly for targeting pathogens, is achieving selectivity for the pathogenic kinase over its human counterparts to minimize off-target effects.
Research on inhibitors targeting PKG in parasites like Plasmodium falciparum has revealed that high selectivity can be achieved by exploiting structural differences in the ATP-binding pocket. A key determinant of inhibitor selectivity is the "gatekeeper" residue. In many parasitic and bacterial PKGs, this residue is small (e.g., threonine), creating a hydrophobic pocket that can be targeted by specifically designed inhibitors. In contrast, human PKG isoforms possess a bulkier gatekeeper residue, which sterically hinders the binding of these selective inhibitors.[5] This principle of targeting the gatekeeper residue is a cornerstone of developing selective kinase inhibitors for infectious diseases. While not explicitly stated for Compound 266, its characterization as a mycobacterial PKG inhibitor suggests it may leverage such structural differences.
Quantitative Data on PKG Inhibitors
To provide a comparative landscape, the following table summarizes the inhibitory potency of this compound (Compound 266) alongside other well-characterized PKG inhibitors.
| Inhibitor | Target Kinase | Potency (IC50/Ki) | Notes | Reference(s) |
| This compound (Compound 266) | Mycobacterial PKG | IC50: 3 µM | Characterized as a mycobacterial PknG inhibitor. | [3] |
| DT-2 | Mammalian PKG Iα | Ki: 12.5 nM | A membrane-permeable peptide inhibitor. | [6] |
| KT5823 | Mammalian PKG | Potent in vitro inhibitor | An indolocarbazole compound that is a weak inhibitor of PKC and PKA. Its in vivo efficacy is debated. | [2] |
| Compound 1 (tri-substituted pyrrole) | Plasmodium falciparum PKG (PfPKG) | Potent inhibitor | Also inhibits mammalian PKG to a lesser extent. | [5] |
| Compound 2 (imidazopyridine) | Plasmodium falciparum PKG (PfPKG) | Potent and more specific than Compound 1 | Exploits the small gatekeeper residue for selectivity. | [5] |
| ML10 (imidazopyridine analog) | Plasmodium falciparum PKG (PfPKG) | IC50: 160 pM | Highly potent and selective inhibitor. | [7] |
Experimental Protocols
In Vitro PKG Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Protein Kinase G. This can be adapted for specific PKGs, such as mycobacterial PknG, and test compounds like this compound.
Objective: To determine the IC50 value of a test compound for a specific PKG enzyme.
Materials:
-
Purified recombinant PKG enzyme
-
PKG substrate (e.g., a synthetic peptide with a PKG recognition sequence)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl2, and other necessary co-factors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)
-
Microplate reader capable of luminescence detection
-
Multi-well microplates (e.g., 384-well plates)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare solutions of the PKG enzyme, substrate, and ATP at the desired concentrations in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[8]
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PKG enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection method. If using the ADP-Glo™ Kinase Assay:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate as per the manufacturer's instructions.
-
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
cGMP/PKG Signaling Pathway
The following diagram illustrates the canonical cGMP/PKG signaling pathway. Activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides leads to the production of cGMP, which in turn activates PKG. Activated PKG then phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: The cGMP/PKG signaling cascade.
Experimental Workflow for Screening PKG Inhibitors
The diagram below outlines a typical workflow for the screening and characterization of potential PKG inhibitors.
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 6. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of a Potent Protein Kinase G Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG). PknG is a crucial virulence factor that enables the survival of mycobacteria within host macrophages by preventing the fusion of phagosomes with lysosomes.[1][2] The inhibition of this kinase represents a promising therapeutic strategy against tuberculosis.
Quantitative Inhibitor Profiling
AX20017 has been identified as a highly effective small-molecule inhibitor of PknG.[3][4] Its inhibitory activity has been quantified through biochemical assays, and its selectivity has been assessed against a panel of human kinases.
| Inhibitor | Target | IC50 (μM) | Selectivity Notes | Reference |
| AX20017 | M. tuberculosis PknG | 0.39 | Highly selective for PknG; no significant inhibition of 28 tested human kinases. | [3][4] |
Mechanism of Action and Signaling Pathway
PknG is a serine/threonine protein kinase secreted by pathogenic mycobacteria into the host cell cytosol.[1] Its primary function in virulence is the inhibition of phagosome-lysosome fusion, which allows the bacteria to evade degradation by the host's immune cells.[1][2] AX20017 acts by directly inhibiting the kinase activity of PknG.[1][2] This inhibition restores the normal phagosomal maturation process, leading to the delivery of mycobacteria to lysosomes and their subsequent destruction.[1][2]
Experimental Protocols
The initial characterization of AX20017 involved several key experiments to determine its potency, mechanism of action, and cellular effects.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of a compound on the kinase's ability to phosphorylate a substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM Tris (pH 7.5), 2 mM MnCl₂, and 0.5 µCi [γ-³²P]ATP.[3]
-
Enzyme and Inhibitor Incubation: Add 0.5 µg of purified PknG enzyme to the reaction mixture. For inhibition studies, incubate the enzyme with varying concentrations of AX20017 (ranging from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M) prior to initiating the reaction.[3]
-
Substrate Addition: To monitor kinase activity, a suitable substrate is included. For truncated PknG (PknGΔN), it can be combined with a kinase-dead mutant of the full-length PknG (PknG-K181M).[3] For certain mutants, the N-terminal fragment of PknG can be used as a substrate.[3]
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature and time for the kinase reaction to proceed.
-
Separation and Detection: Separate the phosphorylated proteins from the unreacted [γ-³²P]ATP using 12.5% SDS-PAGE.[3]
-
Analysis: Visualize the phosphorylated proteins by autoradiography and quantify the signal using a PhosphorImager to determine the extent of inhibition at each compound concentration.[3] The IC50 value is then calculated from the dose-response curve.[3]
Macrophage Infection Assay
This cellular assay assesses the ability of an inhibitor to reverse the PknG-mediated blockade of phagosome-lysosome fusion and promote the killing of intracellular mycobacteria.
Protocol:
-
Cell Culture: Culture J774 macrophages in appropriate media.
-
Inhibitor Pre-treatment: Incubate the macrophages with the desired concentrations of AX20017 (e.g., 0, 10, 20 µM) for 30 minutes.[3]
-
Infection: Infect the pre-treated macrophages with Mycobacterium bovis BCG at a specific multiplicity of infection.
-
Phagocytosis and Extracellular Bacteria Removal: Allow phagocytosis to occur for a set period (e.g., 2 hours).[3] Subsequently, wash the cells and treat with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Continued Incubation: Continue to incubate the infected cells in the presence of the inhibitor for a defined period (e.g., 24 to 48 hours).
-
Assessment of Mycobacterial Survival: Lyse the macrophages at different time points and plate the lysates on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs). A decrease in CFUs in the inhibitor-treated group compared to the control indicates that the inhibitor is promoting bacterial killing.
Experimental and Logical Workflows
The characterization of a novel kinase inhibitor follows a logical progression from biochemical validation to cellular and structural studies.
Structural Basis of Inhibition
The high selectivity of AX20017 for PknG over human kinases can be attributed to the unique structural features of the inhibitor's binding pocket in the mycobacterial enzyme. X-ray crystallography of the PknG-AX20017 complex (PDB ID: 2PZI) reveals that the inhibitor binds deep within the ATP-binding site.[1][5] This binding pocket is shaped by a set of amino acid residues that are not conserved in human kinases, thus providing a structural basis for the observed specificity.[1][2] The inhibitor is held in place by hydrogen bonds with the main chain of Glu233 and Val235 of PknG.[3] This detailed structural understanding is invaluable for the rational design of next-generation PknG inhibitors with improved potency and drug-like properties.
References
- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AX20017 | Antibacterial | TargetMol [targetmol.com]
- 5. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for Protein Kinase G Inhibitor-2 (PKG2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro kinase assay to identify and characterize inhibitors of cGMP-dependent protein kinase 2 (PKG2). The described methodology utilizes a radiometric assay format, a robust and sensitive method for measuring kinase activity. This application note includes a comprehensive experimental procedure, a summary of quantitative data for known inhibitors, and visual representations of the cGMP/PKG signaling pathway and the experimental workflow to facilitate understanding and execution.
Introduction
Cyclic GMP-dependent protein kinases (PKGs) are key effectors of the nitric oxide (NO)/cGMP signaling pathway, playing crucial roles in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] The PKG family consists of two main types, PKG1 and PKG2, encoded by the prkg1 and prkg2 genes, respectively. PKG2 is notably involved in the regulation of bone growth, intestinal secretion, and synaptic plasticity. Dysregulation of PKG2 activity has been implicated in certain pathological conditions, making it an attractive target for therapeutic intervention.
In vitro kinase assays are fundamental tools in drug discovery for screening compound libraries and characterizing the potency and selectivity of potential inhibitors.[3] The radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered a gold-standard method due to its direct measurement of enzymatic activity, high sensitivity, and broad applicability to various kinase-substrate pairs.[4][5][6] This protocol details the use of a radiometric assay to determine the inhibitory activity of compounds against recombinant human PKG2.
cGMP/PKG Signaling Pathway
The canonical activation of PKG occurs downstream of cGMP production. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP.[1] Alternatively, natriuretic peptides (NPs) can bind to particulate guanylate cyclase (pGC) to induce cGMP production.[7][8] The elevated intracellular cGMP levels lead to the activation of PKG, which then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[1][2]
Caption: The cGMP/PKG2 signaling pathway.
Experimental Protocols
Radiometric In Vitro Kinase Assay for PKG2
This protocol is designed for a 96-well plate format to assess the inhibitory effect of test compounds on PKG2 activity.
Materials and Reagents
-
Enzyme: Recombinant human PKG2 (ensure high purity)
-
Substrate: PKG substrate peptide (e.g., RKRSRAE)[9]
-
Activator: cGMP (Guanosine 3',5'-cyclic monophosphate)
-
Phosphate Source: [γ-³³P]ATP
-
Cold ATP: Adenosine 5'-triphosphate
-
Assay Buffer (1X): 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1% Tween 20
-
Kinase Inhibitor: Test compounds dissolved in 100% DMSO
-
Control Inhibitor: Staurosporine or other known PKG inhibitor
-
Stop Solution: 0.5% Phosphoric acid
-
Wash Solution: 0.425% Phosphoric acid
-
P81 Phosphocellulose Paper
-
Scintillation Vials
-
Scintillation Cocktail
-
Microplate Reader (Scintillation Counter)
Procedure
-
Reagent Preparation:
-
10X Assay Buffer: Prepare a 10X stock solution of the assay buffer.
-
PKG2 Enzyme Stock: Dilute the recombinant PKG2 in 1X assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stock: Prepare a stock solution of the PKG substrate peptide in deionized water.
-
cGMP Stock: Prepare a stock solution of cGMP in deionized water.
-
ATP Mix: Prepare a mixture of cold ATP and [γ-³³P]ATP in 1X assay buffer. The final concentration of ATP should be at or near the Km of PKG2 for ATP, and the specific activity of the mix should be sufficient for sensitive detection.
-
Test Compound Dilutions: Prepare serial dilutions of the test compounds in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or control inhibitor to the appropriate wells of a 96-well plate.
-
For positive control (100% activity) and negative control (0% activity) wells, add 2.5 µL of 100% DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing the PKG2 enzyme and cGMP in 1X assay buffer.
-
Add 22.5 µL of the enzyme/cGMP master mix to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding 50 µL of 0.5% phosphoric acid to each well.
-
Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.[9]
-
Allow the spots to air dry completely.
-
-
Washing:
-
Detection:
-
Cut out the individual spots from the P81 paper and place them into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the average CPM for the positive control (100% activity, DMSO only) and negative control (0% activity, no enzyme or potent inhibitor).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_negative) / (CPM_positive - CPM_negative))
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
Experimental Workflow
Caption: Radiometric kinase assay workflow.
Data Presentation
The inhibitory activity of compounds against PKG2 is typically expressed as IC50 values. The table below summarizes the IC50 values for some known PKG inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | Target(s) | Reported IC50 (nM) for PKG |
| Staurosporine | Broad-spectrum kinase inhibitor | ~3 |
| KT5823 | Primarily PKG | ~60 |
| Rp-8-Br-PET-cGMPS | PKG | ~35 |
| AP C5 | Potent and selective PKG2 inhibitor | ~1 |
Note: The IC50 values presented are approximate and may vary based on experimental conditions. Researchers should always include a known inhibitor as a positive control in their assays.
Conclusion
The radiometric in vitro kinase assay described in this application note provides a reliable and sensitive method for the screening and characterization of PKG2 inhibitors. By following this detailed protocol, researchers can obtain reproducible data to advance their drug discovery efforts targeting the cGMP/PKG signaling pathway. Careful optimization of assay parameters, such as enzyme and ATP concentrations, is crucial for generating high-quality and meaningful results.
References
- 1. cusabio.com [cusabio.com]
- 2. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic GMP and PKG Signaling in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Protein Kinase G Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] It is a key mediator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] The study of PKG function and its role in disease has been greatly facilitated by the use of specific inhibitors. However, the application of these inhibitors in cell culture experiments requires careful consideration due to challenges related to specificity and efficacy in intact cells.
This document provides detailed application notes and protocols for the use of common PKG inhibitors in cell culture experiments. It addresses the critical issue of inhibitor selectivity and provides guidance on experimental design and execution. The information is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cardiovascular research, neuroscience, and cancer biology.
The Challenge of PKG Inhibitor Specificity in Cellular Assays
A significant challenge in studying PKG signaling is the lack of highly specific pharmacological inhibitors for use in intact cells.[4][5] Many commercially available PKG inhibitors show potent and selective inhibition in in vitro kinase assays but lose their specificity and/or efficacy when applied to whole-cell systems.[5][6] This can be attributed to several factors, including off-target effects on other kinases with similar ATP-binding pockets, poor membrane permeability, or intracellular concentrations insufficient to inhibit the target.[5][6] Therefore, it is crucial to carefully select an appropriate inhibitor and to include proper controls to validate the experimental findings.
Overview of Common PKG Inhibitors
This section provides an overview of three commonly used classes of PKG inhibitors, highlighting their mechanisms of action, and known limitations.
-
ATP-Competitive Inhibitors (e.g., KT5823): These inhibitors act by competing with ATP for binding to the catalytic site of the kinase.[1][3] KT5823 is a well-known example that shows potent inhibition of PKG in vitro.[2][7] However, numerous studies have shown that KT5823 is not effective at inhibiting PKG in intact cells, such as human platelets and rat mesangial cells.[6]
-
Peptide-Based Inhibitors (e.g., DT-2): These inhibitors are designed to mimic the substrate of PKG and block its activity. DT-2 is a membrane-permeable peptide inhibitor that has been reported to be highly selective for PKG over PKA in vitro.[3] However, like KT5823, its specificity in living cells is questionable, with studies showing it can modulate the activity of other kinases.[4][5]
-
cGMP Analogs (e.g., Rp-8-Br-PET-cGMPS): These compounds are modified versions of cGMP that bind to the regulatory domain of PKG, preventing its activation.[3] Rp-8-Br-PET-cGMPS is considered one of the more specific PKG-I inhibitors among the cyclic nucleotide analogs for use in intact cells.[3][8]
Data Presentation: Inhibitor Properties
The following table summarizes the key properties of the discussed PKG inhibitors. Researchers should carefully consider this information when selecting an inhibitor for their experiments.
| Inhibitor | Class | Mechanism of Action | In Vitro Potency | Selectivity Profile | Solubility |
| KT5823 | ATP-Competitive | Competes with ATP at the catalytic site.[1] | PKG: Ki = 0.23 µM, IC50 = 234 nM[2][7][9] | PKA: Ki > 10 µMPKC: Ki = 4 µM[2][7][9] | DMSO (up to 50 mM)[2] |
| DT-2 | Peptide-Based | Substrate competitor.[3] | PKG: High potency and selectivity over PKA in vitro.[3] | Loses specificity in intact cells, affecting other kinases like ERK, p38, PKB, and PKC.[4][5] | |
| Rp-8-Br-PET-cGMPS | cGMP Analog | Competitive antagonist at the cGMP binding site.[3][10] | Potent, competitive, and reversible inhibitor of PKG.[10] | More specific for PKG-I compared to other analogs.[3][8] | Water (up to 20 mM), DMSO (up to 40 mM)[10] |
Mandatory Visualizations
Signaling Pathway
Caption: The cGMP/PKG signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with PKG Inhibitors
This protocol provides a general guideline for treating cultured cells with PKG inhibitors. The optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
PKG inhibitor stock solution (e.g., in DMSO or water)
-
PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like SNP)
-
Phosphate-buffered saline (PBS)
-
Appropriate cell culture plates (e.g., 6-well plates for western blotting, 96-well plates for viability assays)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase and at 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare working solutions of the PKG inhibitor in complete culture medium from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Inhibitor Pre-treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of the PKG inhibitor or vehicle control. Pre-incubate the cells for a period determined by preliminary experiments (e.g., 30 minutes to 2 hours).
-
PKG Activation: Following pre-treatment, add the PKG activator to the culture medium to stimulate PKG activity. The concentration and incubation time for the activator should also be optimized. For example, treat with 100 µM 8-Bromo-cGMP for 30 minutes.
-
Termination of Experiment: After the desired incubation period, proceed with the downstream application, such as cell lysis for western blotting or a cell viability assay.
Protocol 2: Assessment of PKG Inhibition by Western Blotting for Phospho-VASP (Ser239)
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. Phosphorylation of VASP at Ser239 is a reliable marker for PKG activity in cells.[11][12]
Materials:
-
Treated cell lysates (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-VASP (Ser239) (e.g., from Cell Signaling Technology, #3114 or #E9L7Y)
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis:
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) and scrape the cells.[4]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
To a calculated volume of lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-Phospho-VASP (Ser239) antibody, diluted 1:1000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.[11][15]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a total VASP antibody and a loading control antibody to normalize the data.
Protocol 3: Cell Viability Assay
This protocol can be used to assess the effect of PKG inhibitors on cell proliferation and viability.
Materials:
-
Cells treated with PKG inhibitors (in a 96-well plate)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PKG inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle controls.
-
-
Assay:
-
After the incubation period, equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Concluding Remarks
The use of PKG inhibitors in cell culture experiments can provide valuable insights into the roles of this kinase in cellular physiology and pathology. However, researchers must be acutely aware of the potential for off-target effects and the discrepancies between in vitro and in-cell activity. The choice of inhibitor should be carefully considered based on the available selectivity data. It is highly recommended to use multiple inhibitors with different mechanisms of action and to complement pharmacological studies with genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-based gene editing, to validate the role of PKG in the observed cellular responses. The protocols provided herein offer a starting point for the systematic evaluation of PKG function in a cellular context.
References
- 1. absave.com [absave.com]
- 2. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Phospho-VASP (Ser239) (E9L7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-VASP (Ser239) Antibody (#3114) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Phospho-VASP (Ser239) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Protein Kinase G Inhibitors in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a key downstream effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes within the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and modulation of cardiac contractility and remodeling. Consequently, the inhibition of PKG is a valuable tool for elucidating the specific roles of this kinase in both normal cardiac function and in the pathophysiology of cardiovascular diseases such as myocardial infarction, cardiac hypertrophy, and heart failure.
These application notes provide an overview of the use of common PKG inhibitors in cardiovascular disease models, along with detailed experimental protocols. It is important to note that while several small molecule inhibitors of PKG are widely used, concerns about their specificity, particularly in intact cells, have been raised. Researchers should exercise caution and employ appropriate controls to validate their findings.
Data Presentation: Efficacy of PKG Inhibitors in a Myocardial Ischemia-Reperfusion Model
The following table summarizes the quantitative effects of various PKG inhibitors in a mouse model of sildenafil-induced cardioprotection against simulated ischemia-reperfusion (SI-RO) injury. Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, increases intracellular cGMP levels, leading to PKG activation and subsequent cardioprotection.
| Inhibitor | Model System | Parameter Measured | Control Value (SI-RO) | Sildenafil-Treated Value | Sildenafil + Inhibitor Value | Reference |
| KT5823 | Langendorff-isolated mouse hearts | Myocardial Infarct Size (% of risk area) | 29.4 ± 2.4% | 16.0 ± 3.0% | 31.8 ± 4.7% | [1] |
| KT5823 | Adult mouse ventricular cardiomyocytes | Apoptosis (TUNEL-positive cells) | 22.5 ± 1.9% | 4.7 ± 0.4% | Blocked sildenafil effect | [1] |
| Rp-8-pCPT-cGMPS | Adult mouse ventricular cardiomyocytes | Apoptosis (TUNEL-positive cells) | 22.5 ± 1.9% | 4.7 ± 0.4% | Blocked sildenafil effect | [1] |
| DT-2 | Adult mouse ventricular cardiomyocytes | Apoptosis (TUNEL-positive cells) | 22.5 ± 1.9% | 4.7 ± 0.4% | Blocked sildenafil effect | [1] |
Note: "Blocked sildenafil effect" indicates that the addition of the inhibitor returned the measured parameter to levels comparable to the control group.
Signaling Pathways
PKG-Mediated Cardioprotection
The cardioprotective effects of the cGMP/PKG pathway are multifaceted and involve the modulation of several downstream targets. Activation of PKG can lead to the phosphorylation of proteins involved in cell survival and the inhibition of pro-apoptotic pathways.
Caption: PKG signaling pathway in cardioprotection.
PKG-Mediated Inhibition of Cardiac Hypertrophy
PKG plays a significant role in counteracting pathological cardiac hypertrophy. One of the key mechanisms is the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical driver of hypertrophic gene expression.
References
Application Notes and Protocols for Employing Protein Kinase G Inhibitor-2 (KT5823) to Study Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Protein Kinase G (PKG) inhibitor, KT5823, in the investigation of smooth muscle relaxation. This document outlines the underlying signaling pathways, detailed experimental protocols, and critical considerations for data interpretation.
Introduction to Protein Kinase G in Smooth Muscle Relaxation
Protein Kinase G (PKG) is a serine/threonine protein kinase that plays a pivotal role in the signaling cascade leading to smooth muscle relaxation.[1][2] The canonical pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, activates PKG, which then phosphorylates several downstream targets to promote relaxation.[1][2][3]
The primary mechanisms by which PKG induces smooth muscle relaxation include:
-
Reduction of intracellular calcium ([Ca2+]i): PKG can decrease [Ca2+]i by inhibiting L-type Ca2+ channels and promoting Ca2+ sequestration into the sarcoplasmic reticulum.
-
Decreased calcium sensitivity of the contractile apparatus: PKG can activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[3]
-
Modulation of ion channels: PKG can activate large-conductance calcium-activated potassium (BKCa) channels, causing hyperpolarization and subsequent closure of voltage-dependent Ca2+ channels.
KT5823 is a commonly used pharmacological tool to investigate the role of PKG in these processes. It acts as a competitive inhibitor of PKG, allowing researchers to probe the PKG-dependency of various smooth muscle relaxants.
Quantitative Data on KT5823 in Smooth Muscle Research
The following tables summarize key quantitative data regarding the use and effects of KT5823 in smooth muscle preparations.
Table 1: Inhibitory Constant of KT5823
| Parameter | Value | Cell/System | Reference |
| Ki (for PKG) | 234 nM | In vitro | [Probechem] |
Table 2: Effects of KT5823 on Norepinephrine-Induced Contraction in Rat Aorta
| Treatment Group | Emax (% of control) | EC50 (µM) | Reference |
| Control (Endothelium-intact) | 100 | 0.1 | [4] |
| KT5823 (1 µM, Endothelium-intact) | Increased | Increased | [4] |
| Control (Endothelium-denuded) | 100 | 0.08 | [4] |
| KT5823 (1 µM, Endothelium-denuded) | No significant change | Increased | [4] |
Experimental Protocols
This section provides a detailed protocol for utilizing KT5823 in an isolated smooth muscle organ bath experiment to study its effect on agonist-induced relaxation.
Materials and Reagents
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Contractile agonist (e.g., phenylephrine, histamine, carbachol)
-
Relaxant agent (e.g., sodium nitroprusside, acetylcholine, isoprenaline)
-
KT5823 (Protein Kinase G Inhibitor-2)
-
Dimethyl sulfoxide (DMSO) for dissolving KT5823
-
Organ bath system with force transducers and data acquisition software
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol for Isolated Aortic Ring Experiment
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Gently remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
-
-
Organ Bath Setup:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers.
-
Apply an optimal resting tension (e.g., 1.5-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability Check:
-
Contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Experimental Procedure:
-
Pre-incubate the aortic rings with KT5823 (typically 1-10 µM) or its vehicle (DMSO) for a sufficient period (e.g., 30-60 minutes) to ensure cell permeability and target engagement.
-
Induce a submaximal contraction with a contractile agonist (e.g., phenylephrine at its EC50-EC80 concentration).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the relaxant agent to generate a concentration-response curve.
-
Record the relaxation responses at each concentration.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Construct concentration-response curves for the relaxant agent in the presence and absence of KT5823.
-
Compare the EC50 (potency) and Emax (maximal relaxation) values between the two groups using appropriate statistical tests (e.g., t-test or ANOVA). A rightward shift in the concentration-response curve and/or a decrease in the Emax in the presence of KT5823 suggests the involvement of PKG in the relaxation response.
-
Important Considerations and Limitations of KT5823
While KT5823 is a valuable tool, researchers must be aware of its limitations:
-
Specificity and Off-Target Effects: Although often described as a specific PKG inhibitor, KT5823 can have off-target effects, especially at higher concentrations.[5] It is crucial to use the lowest effective concentration and consider control experiments to rule out non-specific effects.
-
Efficacy in Intact Cells: Some studies have questioned the efficacy of KT5823 in inhibiting PKG in intact cells and tissues, despite its effectiveness on the purified enzyme in vitro.[6] This discrepancy may be due to poor cell permeability or other cellular factors. Therefore, interpreting results solely based on the use of KT5823 should be done with caution.
-
Vehicle Effects: KT5823 is typically dissolved in DMSO. It is essential to run parallel experiments with the vehicle alone to control for any effects of the solvent on smooth muscle function.
Visualizing Signaling Pathways and Workflows
PKG Signaling Pathway in Smooth Muscle Relaxation
Caption: Signaling pathway of PKG-mediated smooth muscle relaxation.
Experimental Workflow for Studying Smooth Muscle Relaxation
Caption: Experimental workflow for investigating PKG's role in smooth muscle relaxation.
By following these protocols and considering the limitations of the pharmacological tools, researchers can effectively employ KT5823 to elucidate the intricate mechanisms of PKG-mediated smooth muscle relaxation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Protein Kinase G (PKG) Inhibitors in Neuroscience and Neuronal Signaling
A Note on "Protein Kinase G Inhibitor-2": The specific compound designated "this compound" is primarily documented as an inhibitor of mycobacterial Protein Kinase G, with research focusing on its potential for treating mycobacterial infections.[1] In the context of neuroscience and neuronal signaling, research has predominantly utilized other selective PKG inhibitors. This document will therefore focus on the well-characterized applications of these established PKG inhibitors in neuroscience research, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to PKG in Neuronal Signaling
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2] This pathway is integral to a multitude of physiological processes within the central nervous system, including the modulation of synaptic plasticity, which is the cellular basis for learning and memory.[3] There are two main isoforms of PKG, PKG-I and PKG-II, with PKG-I being prominently found in certain brain regions.[2] Dysregulation of the PKG signaling pathway has been implicated in various neurological and neurodegenerative conditions, making its components, including PKG itself, attractive targets for therapeutic intervention.[2][4]
PKG inhibitors are valuable pharmacological tools for dissecting the precise roles of the cGMP-PKG pathway in neuronal function. These inhibitors can be broadly categorized as either ATP-competitive, blocking the kinase activity of PKG, or as cGMP analogs that prevent its activation.[2] By selectively blocking PKG, researchers can investigate its involvement in processes such as long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity.[5][6]
Applications in Neuroscience Research
PKG inhibitors have been instrumental in elucidating the role of the cGMP-PKG signaling pathway in synaptic plasticity. Studies have demonstrated that the inhibition of PKG can prevent the induction of both LTP and LTD in various brain regions, including the hippocampus, visual cortex, and amygdala, although its specific role can differ depending on the brain region and the type of synaptic plasticity being investigated.[5][6][7]
Key Research Findings:
-
Long-Term Potentiation (LTP): In the visual cortex and certain hippocampal pathways, the cGMP/PKG signaling pathway is required for the induction of LTP.[6] The application of PKG inhibitors has been shown to completely block the induction of LTP in these areas.[6]
-
Long-Term Depression (LTD): The cGMP-PKG signaling pathway is essential for the induction of LTD in the dentate gyrus of the hippocampus.[5] Selective inhibitors of PKG block the induction of LTD in this region.[5]
-
Fear Memory Consolidation: The NO-cGMP-PKG signaling pathway in the lateral amygdala plays a crucial role in synaptic plasticity and the consolidation of fear memories.[7]
Quantitative Data on PKG Inhibitors
The following table summarizes quantitative data from key studies on the effects of commonly used PKG inhibitors in neuroscience research.
| Inhibitor | Target Brain Region | Experimental Model | Concentration | Effect on Synaptic Plasticity | Reference |
| KT5823 | Dentate Gyrus | In vitro slice | 10 µM | Inhibited LFS-induced LTD of EPSPs | [5] |
| KT5823 | Dentate Gyrus | In vitro slice | 10 µM | No significant effect on HFS-induced LTP of EPSPs | [5] |
| Rp-8-Br-PET-cGMPS | Visual Cortex | In vitro slice | Not specified | Completely blocked TBS-induced LTP | [6] |
| Rp-8-Br-PET-cGMPS | Lateral Amygdala | In vitro slice | Not specified | Impaired LTP at thalamic inputs | [7] |
Experimental Protocols
In Vitro Electrophysiology in Brain Slices
This protocol describes the general procedure for investigating the effects of PKG inhibitors on synaptic plasticity (LTP and LTD) in acute brain slices.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, visual cortex) using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Position a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 LTP, medial perforant path for dentate gyrus LTD).
-
Place a recording electrode (filled with aCSF for field recordings or an internal solution for whole-cell recordings) in the corresponding postsynaptic area (e.g., stratum radiatum of CA1, molecular layer of the dentate gyrus).
-
Establish a stable baseline synaptic response by delivering test pulses at a low frequency (e.g., 0.05 Hz).
c. Drug Application and Induction of Plasticity:
-
After recording a stable baseline for at least 20 minutes, bath-apply the PKG inhibitor (e.g., 10 µM KT5823) for a predetermined period (e.g., 20-30 minutes) prior to inducing plasticity.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
d. Data Analysis:
-
Measure the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the excitatory postsynaptic current (EPSC).
-
Normalize the responses to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of the PKG inhibitor using appropriate statistical tests.
Signaling Pathways and Workflows
Caption: The NO/cGMP/PKG signaling pathway in synaptic plasticity.
Caption: Workflow for studying PKG inhibitors on synaptic plasticity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synaptic plasticity and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Protein Kinase G Inhibitor-2 as a Chemical Probe in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a key mediator of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] This pathway is implicated in a variety of physiological processes, including smooth muscle relaxation, platelet function, and cell division.[2] Emerging evidence suggests that the cGMP/PKG signaling pathway is often dysregulated in cancer, playing a complex role in either promoting or suppressing tumor growth depending on the cancer type and the specific PKG isoform involved.[3][4] Activation of PKG has been shown to induce apoptosis and inhibit proliferation in several cancer cell lines, including colon and breast cancer.[4][5] This makes PKG an intriguing target for cancer research and therapeutic development.
Chemical probes are essential tools for dissecting the roles of specific proteins in complex biological systems. "Protein kinase G inhibitor-2," also identified as Compound 266, is a known inhibitor of mycobacterial Protein Kinase G.[6] While its application in cancer research is not yet widely documented, its activity as a PKG inhibitor provides a basis for its potential use as a chemical probe to investigate the function of PKG in cancer biology. These application notes provide a comprehensive overview of how to approach the use of PKG inhibitors, with a focus on this compound, in a cancer research setting. Due to the limited specific data on this compound in cancer, this guide also incorporates information from other studied PKG inhibitors, such as DT-2 and KT5823, to provide a broader context and practical experimental guidance.
Data Presentation: Quantitative Data for PKG Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant PKG inhibitors. It is important to note that the primary inhibitory data for this compound is in the context of mycobacterial PKG.
| Inhibitor Name | Alternative Name(s) | Target | IC50 / Ki | Cell Line / Context | Notes |
| This compound | Compound 266 | Mycobacterial Protein Kinase G | IC50: 3 µM | in vitro enzymatic assay | Primarily characterized as an anti-mycobacterial agent.[6] |
| DT-2 | PKG I | IC50: 8 nM (for (D)-DT-2) | in vitro purified enzyme | Potent inhibitor in vitro, but its specificity in living cells is debated as it may modulate other kinases.[7][8] | |
| KT5823 | PKG | Ki: 0.23 µM | in vitro enzymatic assay | Also inhibits PKA and PKC at higher concentrations (Ki of 10 µM and 4 µM, respectively).[9] Its efficacy as a specific PKG inhibitor in intact cells has been questioned.[7] |
Signaling Pathways and Experimental Workflows
The cGMP/PKG Signaling Pathway in Cancer
The following diagram illustrates the canonical cGMP/PKG signaling pathway and its potential role in cancer cell apoptosis and proliferation. PKG inhibitors act by blocking the kinase activity of PKG, thereby preventing the phosphorylation of its downstream targets.
Caption: The cGMP/PKG signaling pathway in cancer cells.
Experimental Workflow for Investigating a PKG Inhibitor
This diagram outlines a typical workflow for characterizing the effects of a novel PKG inhibitor, such as this compound, in a cancer research setting.
Caption: A typical experimental workflow for evaluating a PKG inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKG Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PKG enzyme.
Materials:
-
Purified recombinant human PKG Iα or Iβ
-
This compound (or other test compound)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
PKG substrate (e.g., a synthetic peptide like GRTGRRNSI)
-
96-well plates
-
Phosphocellulose paper and wash buffer (if using radioactivity)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Set up Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase buffer
-
Substrate solution
-
Inhibitor dilution (or vehicle control)
-
Purified PKG enzyme
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the appropriate reagent for non-radioactive kits).
-
Detection:
-
Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific kinase assay kit to measure the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a PKG inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., SW480 colon cancer cells, MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the PKG inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to determine the IC50.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of PKG inhibition on the phosphorylation status of downstream target proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), which is a well-known substrate of PKG.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VASP (Ser239), anti-total VASP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the PKG inhibitor at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Then, incubate the membrane with the primary antibody (e.g., anti-phospho-VASP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VASP and a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the change in the phosphorylation of the target protein upon inhibitor treatment.
The use of chemical probes is invaluable for elucidating the complex roles of protein kinases in cancer. While this compound (Compound 266) is an established inhibitor of mycobacterial PKG, its potential as a tool in cancer research remains to be thoroughly explored. The protocols and workflows outlined here provide a roadmap for researchers to investigate this and other PKG inhibitors as chemical probes to better understand the function of PKG signaling in cancer. A critical aspect of using any chemical probe is the rigorous characterization of its selectivity. Given the questions surrounding the specificity of existing PKG inhibitors like KT5823 and DT-2 in cellular contexts, it is imperative that future studies with any novel PKG inhibitor include comprehensive kinase selectivity profiling. The development of more potent and specific PKG inhibitors will be crucial for validating PKG as a therapeutic target and for the potential development of novel anti-cancer agents that modulate this pathway.
References
- 1. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 3. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Essential role of the cGMP/PKG signaling pathway in regulating the proliferation and survival of human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protein kinase G inhibitor-2 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is activated by cyclic GMP (cGMP). It plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. KT5823 is a potent, selective, and cell-permeable inhibitor of Protein Kinase G.[1][2] It acts as a reversible and ATP-competitive inhibitor, making it a valuable tool for studying cGMP-mediated signaling pathways.
Physicochemical Properties and Solubility
KT5823 is a synthetic compound derived from K252a.[3] It appears as a white solid or lyophilized powder.[3]
Table 1: Physicochemical Properties of KT5823
| Property | Value | Reference |
| Synonyms | PKG Inhibitor VII | |
| CAS Number | 126643-37-6 | [1][4] |
| Molecular Formula | C₂₉H₂₅N₃O₅ | [1][4] |
| Molecular Weight | 495.5 g/mol | [1][3][4] |
| Purity | ≥85% to >98% (HPLC) | [1] |
Table 2: Solubility of KT5823
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL (saturd. unknown) | [3] |
| 50 mM | [2] | |
| Dimethylformamide (DMF) | 20 mg/mL | [3] |
| Ethanol | Soluble | [1] |
| Ethyl Acetate | 5 mg/mL | [3] |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for maintaining the activity and stability of KT5823.
Table 3: Recommended Stock Solution Parameters
| Parameter | Recommendation | Reference |
| Recommended Solvents | DMSO, DMF, Ethanol | [1][3][4] |
| Typical Concentration | 1-50 mM in DMSO | [2] |
| Short-Term Storage | -20°C (up to 1 month) | [2][5] |
| Long-Term Storage | -20°C or -80°C (up to 6 months) | [5] |
| Storage Conditions | Store under desiccating conditions. | [1] |
| Freeze-Thaw Cycles | Avoid repeated cycles. Aliquot solution after preparation. | [5] |
Protocol: Preparation of a 10 mM Stock Solution of KT5823 in DMSO
Materials:
-
KT5823 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of KT5823 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of KT5823 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.955 mg of KT5823 (Molecular Weight = 495.5 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the KT5823 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium just prior to the experiment.
Experimental Workflows and Signaling Pathways
Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a KT5823 stock solution.
Protein Kinase G (PKG) Signaling Pathway
KT5823 exerts its effects by inhibiting the cGMP-dependent protein kinase G. This pathway is initiated by an increase in intracellular cGMP, often triggered by nitric oxide (NO) signaling.
Caption: The inhibitory action of KT5823 on the Protein Kinase G signaling pathway.
Important Considerations
-
Selectivity: While KT5823 is a selective inhibitor of PKG (Ki = 234 nM), it can inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at higher concentrations (Ki values are >10 µM and 4 µM, respectively).[1]
-
Cell Permeability: KT5823 is cell-permeable and can be used in intact cell-based assays.[6] However, some studies have reported poor inhibition of PKG within certain intact cell types.[6]
-
Alternative Compound: Please note that a different compound, also sometimes referred to as "Protein kinase G inhibitor-2" (CAS 612829-80-8), is an inhibitor of mycobacterial protein kinase G and has a distinct chemical structure and properties.[7][8] Ensure you are using the correct compound for your experimental needs.
These notes and protocols are intended to serve as a guide. Researchers should always consult the manufacturer's product datasheet for the most specific and up-to-date information.
References
- 1. KT5823, inhibitor of PKG (CAS 126643-37-6) | Abcam [abcam.com]
- 2. KT 5823 | PKG Inhibitor | Hello Bio [hellobio.com]
- 3. KT 5823 | CAS 126643-37-6 | PKG kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. agscientific.com [agscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Determining the Effective Concentration of Protein Kinase G Inhibitor-2 (KT5823) in Cells
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. KT5823 is a potent, cell-permeable, and selective inhibitor of PKG, making it a valuable tool for investigating the physiological roles of the cGMP/PKG signaling cascade. Determining the optimal and effective concentration of KT5823 is critical for accurate experimental design and interpretation of results, as off-target effects can occur at higher concentrations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the effective concentration of KT5823 in various cell types. The protocols outlined below focus on assessing the phosphorylation status of downstream PKG targets and functional cellular responses.
Key Concepts and Considerations
-
Mechanism of Action: KT5823 acts as an ATP-competitive inhibitor of PKG. It has a much higher affinity for PKG compared to other related kinases like Protein Kinase A (PKA), making it relatively selective. However, selectivity is concentration-dependent, and cross-reactivity with other kinases can be observed at higher concentrations.
-
Cell Permeability and Stability: KT5823 is a cell-permeable compound, allowing it to act on intracellular targets. It is typically dissolved in a solvent like DMSO for cell culture experiments. The stability of the compound in culture media over the course of the experiment should be considered.
-
Dose-Response Relationship: The inhibitory effect of KT5823 is dose-dependent. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and the optimal working concentration for a specific cell type and experimental endpoint.
-
Controls: Appropriate controls are crucial for interpreting the results. These include a vehicle control (e.g., DMSO), a positive control (a known activator of the PKG pathway, such as 8-Bromo-cGMP), and a negative control (untreated cells).
Experimental Workflow for Determining Effective Concentration
The following diagram illustrates a general workflow for determining the effective concentration of KT5823 in a cellular context.
Caption: Workflow for determining the effective concentration of KT5823.
Quantitative Data Summary
The effective concentration of KT5823 can vary significantly depending on the cell type, the specific endpoint being measured, and the experimental conditions. The following table summarizes reported values from various studies.
| Cell Type | Assay/Endpoint | Reported IC50 / Effective Concentration | Treatment Time | Reference |
| Rabbit aortic smooth muscle cells | Inhibition of 8-Br-cGMP-induced VASP phosphorylation | ~1 µM | 30 min | |
| Human platelets | Inhibition of cGMP-mediated protein phosphorylation | 1-5 µM | Not specified | |
| PC12 cells | Reversal of neurite outgrowth inhibition | 1 µM | 24-48 hours | |
| Rat cerebellar granule neurons | Prevention of cGMP-induced apoptosis | 0.5-1 µM | 24 hours |
Note: The values in this table should be used as a starting point for designing a dose-response experiment for your specific cell type and experimental conditions.
Protocols
Protocol 1: Western Blot Analysis of VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-established downstream substrate of PKG. The phosphorylation of VASP at Ser239 is a reliable marker of PKG activity. This protocol describes how to determine the effective concentration of KT5823 by measuring its ability to inhibit cGMP-induced VASP phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
KT5823 (PKG inhibitor-2)
-
8-Bromo-cGMP (PKG activator)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
KT5823 Preparation: Prepare a stock solution of KT5823 (e.g., 10 mM in DMSO). From this stock, prepare a series of working concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) in serum-free medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment:
-
Wash the cells once with serum-free medium.
-
Add the KT5823 working solutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a working solution of 8-Bromo-cGMP (e.g., 100 µM) in serum-free medium.
-
Add the 8-Bromo-cGMP solution to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total VASP antibody as a loading control.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands to quantify the levels of phospho-VASP and total VASP.
-
Normalize the phospho-VASP signal to the total VASP signal.
-
Plot the normalized phospho-VASP levels against the concentration of KT5823 to generate a dose-response curve and determine the IC50.
-
Protocol 2: Cell-Based Functional Assay (e.g., Cell Migration)
The cGMP/PKG pathway is involved in regulating cell migration in various cell types. This protocol provides a general framework for assessing the effect of KT5823 on cell migration using a transwell assay.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
KT5823
-
8-Bromo-cGMP
-
DMSO
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the experiment, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Harvest the starved cells and resuspend them in serum-free medium.
-
-
Treatment:
-
Divide the cell suspension into different treatment groups: vehicle control, 8-Bromo-cGMP alone, and 8-Bromo-cGMP with various concentrations of KT5823.
-
Pre-incubate the cells with KT5823 or vehicle for 30-60 minutes at 37°C.
-
Add 8-Bromo-cGMP to the appropriate groups to stimulate migration.
-
-
Cell Seeding in Transwells:
-
Add the treated cell suspensions to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 6-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment group.
-
Plot the number of migrated cells against the concentration of KT5823 to determine the effective inhibitory concentration.
-
Signaling Pathway
The following diagram illustrates the canonical cGMP/PKG signaling pathway and the point of inhibition by KT5823.
Caption: The cGMP/PKG signaling pathway and inhibition by KT5823.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition observed | - KT5823 concentration too low- Inactive KT5823- PKG not active in the cell line | - Increase the concentration range of KT5823- Use a fresh stock of KT5823- Confirm PKG expression and activity with a positive control (e.g., 8-Br-cGMP) |
| High background in Western blot | - Non-specific antibody binding- Insufficient washing | - Optimize blocking conditions and antibody concentrations- Increase the duration and number of washes |
| High cell death | - KT5823 toxicity at high concentrations- Solvent toxicity | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range- Ensure the final DMSO concentration is low (<0.1%) |
| Inconsistent results | - Variation in cell density- Inconsistent incubation times | - Ensure consistent cell seeding and confluency- Standardize all incub |
Application Notes and Protocols for Protein Kinase G Inhibitor-2 (Compound 266)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that plays a pivotal role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. It is a key downstream effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Dysregulation of the PKG pathway has been implicated in a range of diseases, making it an attractive target for therapeutic intervention.
Protein Kinase G inhibitor-2 (also known as Compound 266) is a chemical probe that specifically targets mycobacterial Protein Kinase G (PknG). PknG is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis, as it allows the bacterium to survive and replicate within host macrophages by preventing the fusion of phagosomes with lysosomes. Inhibition of PknG represents a promising strategy for the development of novel anti-tuberculosis therapeutics.
These application notes provide detailed protocols for the use of this compound in experimental settings, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound (Compound 266). This data is essential for designing experiments and interpreting results.
| Parameter | Value | Organism/System | Reference |
| IC50 | 3 µM | Mycobacterium bovis BCG PknG | [1] |
Signaling Pathway
The cGMP/PKG signaling pathway is initiated by the production of cyclic guanosine monophosphate (cGMP) by guanylate cyclases. cGMP then binds to and activates PKG, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PknG Inhibition
This protocol describes a luciferase-based assay to determine the in vitro inhibitory activity of this compound against mycobacterial PknG. This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant mycobacterial Protein Kinase G (PknG)
-
This compound (Compound 266)
-
Kinase substrate (e.g., a generic kinase substrate like myelin basic protein (MBP) or a specific PknG substrate)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., from 0.01 µM to 100 µM).
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 10 µL of a solution containing the PknG enzyme and its substrate in kinase buffer. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
ATP Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Mycobacterial Growth Inhibition Assay (MGIA)
This protocol describes a cell-based assay to evaluate the effect of this compound on the growth of mycobacteria within macrophages.
Materials:
-
Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv
-
THP-1 human monocytic cell line (or other suitable macrophage-like cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (Compound 266)
-
7H9 broth supplemented with OADC
-
96-well cell culture plates
-
7H11 agar plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in water)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add PMA to a final concentration of 50 ng/mL to differentiate the monocytes into macrophages.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages with pre-warmed RPMI-1640 medium.
-
Prepare a single-cell suspension of mycobacteria in RPMI-1640 medium.
-
Infect the macrophages at a multiplicity of infection (MOI) of 1-10.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with pre-warmed medium to remove extracellular bacteria.
-
-
Inhibitor Treatment:
-
Add fresh medium containing various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the infected and treated cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Quantification of Intracellular Bacteria:
-
At each time point, aspirate the medium.
-
Lyse the macrophages with lysis buffer.
-
Perform serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFUs) on the agar plates.
-
Calculate the percentage of mycobacterial growth inhibition for each inhibitor concentration compared to the vehicle control.
-
References
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of Protein Kinase G (PKG) Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Protein Kinase G (PKG) inhibitors. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to address specific challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a PKG inhibitor, and why are they a significant concern?
A1: Off-target effects occur when a kinase inhibitor binds to and alters the activity of kinases other than its intended target, in this case, Protein Kinase G.[1] This is a major concern because the human kinome has many structurally similar ATP-binding pockets, which most kinase inhibitors target, making absolute specificity challenging to achieve.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular responses, and potential toxicity, thereby confounding the validation of the inhibitor's primary mechanism of action.[1]
Q2: What are the common causes of off-target effects with PKG inhibitors?
A2: The primary causes of off-target effects include:
-
Structural Similarity: The ATP-binding sites of many kinases are highly conserved, allowing an inhibitor designed for PKG to bind to other kinases.[1]
-
Inhibitor Promiscuity: Some inhibitor scaffolds inherently have the ability to bind to multiple kinases with varying affinities.[1]
-
High Inhibitor Concentration: Using concentrations significantly higher than the half-maximal inhibitory concentration (IC50) for PKG increases the likelihood of binding to lower-affinity off-target kinases.[1]
-
Pathway Cross-talk: Inhibition of PKG can lead to downstream or feedback effects on other signaling pathways, which may be mistaken for direct off-target effects.[1]
Q3: How can I identify potential off-target effects of my PKG inhibitor?
A3: A multi-faceted approach is recommended to identify off-target effects:
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases to determine its selectivity profile.[1]
-
Use of Structurally Unrelated Inhibitors: Corroborate findings by using a second, structurally different inhibitor for PKG. If the observed phenotype persists, it is more likely an on-target effect.[1]
-
Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations. On-target effects should manifest at lower concentrations than off-target effects.[1]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the primary target (PKG). If the phenotype from genetic manipulation matches the inhibitor's effect, it supports an on-target mechanism.[1]
-
Cellular Thermal Shift Assay (CETSA): Directly measure the inhibitor's binding to its target and potentially off-targets in a cellular context.
Q4: Can the off-target effects of a PKG inhibitor ever be advantageous?
A4: Yes, in some instances, off-target effects can contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[1] For example, an inhibitor might beneficially modulate multiple signaling pathways. However, in a research setting, it is crucial to differentiate between on- and off-target effects to accurately understand the biological function of PKG.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PKG inhibitors.
| Observed Problem | Possible Cause | Suggested Solution |
| Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway expected to be inhibited) | The inhibitor may be binding to an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[1] | 1. Validate with an orthogonal approach: Use a structurally unrelated PKG inhibitor or a genetic method (siRNA/CRISPR) to confirm the phenotype.[1]2. Perform kinome profiling: Screen the inhibitor against a broad kinase panel to identify potential off-targets.[1]3. Conduct phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[1] |
| High levels of cytotoxicity at low inhibitor concentrations | The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., AKT, ERK).[1] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits PKG without causing excessive cell death.[1]2. Assess apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[1]3. Consult off-target databases: Check for known interactions of your inhibitor with pro-survival kinases.[1] |
| Inconsistent results between different experimental batches | Biological variability in primary cells or different cell passages, or degradation of the inhibitor. | 1. Use pooled cell donors: If using primary cells, pool from multiple donors to average out individual variations.[1]2. Characterize cell lines: Regularly verify the expression of the target kinase.[1]3. Prepare fresh inhibitor solutions: Avoid repeated freeze-thaw cycles of stock solutions. |
| Discrepancy between in vitro biochemical data (IC50) and cellular activity | Poor cell permeability of the inhibitor, or the inhibitor is being actively transported out of the cell. | 1. Perform a cellular uptake assay: Directly measure the intracellular concentration of the inhibitor.2. Use a cellular target engagement assay: A Cellular Thermal Shift Assay (CETSA) can confirm target binding within the cell. |
Quantitative Data for PKG Inhibitors
Table 1: Known Inhibitory Constants (Ki) for Select PKG Inhibitors
| Inhibitor | Target Kinase | Ki (µM) | Off-Target Kinase | Ki (µM) | Reference |
| KT5823 | PKG | 0.23 | PKA | >10 | [2] |
| PKC | 4 | [2] | |||
| Rp-8-Br-PET-cGMPS | PKG | 0.03 | PKA | 10 | [3] |
Table 2: Hypothetical Kinome-Wide Selectivity Profile of a PKG Inhibitor (Illustrative Example)
| Kinase Target | Percent Inhibition @ 1 µM |
| PKG1A (On-Target) | 98% |
| PKG1B (On-Target) | 95% |
| PKA | 25% |
| ROCK1 | 45% |
| ROCK2 | 52% |
| CAMK2A | 15% |
| MAPK1 | 8% |
| CDK2 | 5% |
| ... (representative sample of a ~400 kinase panel) | ... |
Experimental Protocols
1. In Vitro Kinome Profiling (TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the selectivity of a PKG inhibitor.
-
Materials:
-
Purified recombinant kinases (a panel representing the human kinome)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor® 647-labeled broad-spectrum kinase inhibitor ("tracer")
-
PKG inhibitor to be tested
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PKG inhibitor in assay buffer. Prepare a solution of each kinase, Eu-labeled antibody, and the tracer in assay buffer.
-
Assay Setup: In a 384-well plate, add the PKG inhibitor solution.
-
Reaction Initiation: Add the kinase/antibody/tracer mixture to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the percent inhibition for each kinase at a given inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for CETSA to confirm the target engagement of a PKG inhibitor in intact cells.
-
Materials:
-
Cell line expressing PKG
-
Complete cell culture medium
-
PKG inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PKG
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the PKG inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for PKG.
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. High-Content Phenotypic Screening
This protocol provides a framework for a high-content imaging-based phenotypic screen to identify cellular effects of a PKG inhibitor.
-
Materials:
-
A relevant cell line cultured in multi-well imaging plates (e.g., 96- or 384-well)
-
PKG inhibitor and a library of control compounds
-
Fluorescent dyes or antibodies for labeling cellular components (e.g., DAPI for nucleus, phalloidin for actin cytoskeleton, and a phospho-specific antibody for a downstream marker)
-
High-content imaging system and analysis software
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging plates and allow them to adhere. Treat the cells with the PKG inhibitor and control compounds at various concentrations.
-
Cell Staining: After the desired incubation period, fix, permeabilize, and stain the cells with the selected fluorescent dyes and antibodies.
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images and quantify various cellular features (e.g., cell number, nuclear size, cytoskeletal morphology, protein localization, and phosphorylation intensity).
-
Data Analysis: Compare the phenotypic profile of the PKG inhibitor-treated cells to that of the controls. Unexplained phenotypic changes may suggest off-target effects.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Protein Kinase G (PKG).
Experimental Workflow
Caption: Experimental workflow for identifying off-target effects.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimizing Protein Kinase G Inhibitor-2 (KT5823) Concentration for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Protein Kinase G (PKG) inhibitor, KT5823.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for KT5823 in cell culture experiments?
A1: The optimal concentration of KT5823 is highly dependent on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on published data, inhibitory effects on PKG have been observed in this range, with an in vitro IC50 of 60 nM in dispersed smooth muscle cells and a Ki of 0.23 µM for purified PKG.[1] However, higher concentrations may be required in intact cells due to factors like cell permeability.
Q2: How should I prepare and store KT5823 stock solutions?
A2: KT5823 is soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for minimal volumes of solvent to be added to your cell culture, reducing the risk of solvent-induced cytotoxicity. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: I am not observing the expected inhibitory effect of KT5823 on my target. What are the possible reasons?
A3: There are several potential reasons for a lack of effect:
-
Inhibitor Instability: KT5823 may be degrading in the cell culture medium over the course of your experiment.
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target, a known issue with KT5823 in some cell types.[2]
-
Incorrect Concentration: The concentration used may be too low to achieve significant inhibition of PKG in your specific cell line.
-
Cell-Type Specific PKG Activity: The role and activity of PKG can vary significantly between different cell types.
-
Ineffectiveness in Intact Cells: Studies have shown that while KT5823 inhibits purified PKG, it can fail to inhibit PKG-mediated responses in intact cells, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
Q4: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. What could be the cause?
A4: High cytotoxicity can be due to:
-
Off-Target Effects: At higher concentrations, KT5823 can inhibit other kinases, such as PKA (Protein Kinase A) and PKC (Protein Kinase C), leading to off-target toxicity.[1] The Ki values for PKA and PKC are 10 µM and 4 µM, respectively.[1]
-
Solvent Toxicity: If a large volume of the DMSO stock solution is added to the culture medium, the DMSO itself can be toxic to the cells. It is advisable to keep the final DMSO concentration in the medium below 0.5%.
Q5: How can media components, like serum, affect the efficacy of KT5823?
A5: Serum proteins in cell culture media can bind to small molecule inhibitors, reducing their effective concentration available to interact with the target protein. This can necessitate the use of higher concentrations of the inhibitor to achieve the desired effect. It is recommended to test the efficacy of KT5823 in both serum-containing and serum-free media to assess the impact of serum on your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect of KT5823
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Prepare fresh stock solutions of KT5823. 2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
| Poor Cell Permeability | 1. Increase the incubation time with the inhibitor. 2. Review literature for permeability of KT5823 in your specific cell type. 3. Consider using a different, more cell-permeable PKG inhibitor if the issue persists. |
| Suboptimal Concentration | 1. Perform a dose-response experiment to determine the optimal concentration (EC50 or IC50) for your cell line and specific endpoint. 2. Titrate the concentration of KT5823 over a wider range (e.g., 0.01 µM to 50 µM). |
| Cell Line Insensitivity | 1. Confirm the expression and activity of PKG in your cell line using methods like Western Blot or a PKG activity assay. 2. If PKG expression is low, consider using a cell line with higher known PKG expression. |
| Ineffectiveness in Intact Cells | 1. Use a positive control for PKG inhibition, such as a cell-permeable cGMP analog (e.g., 8-pCPT-cGMP) to stimulate PKG, and assess the effect of KT5823 on a known downstream target like VASP phosphorylation at Ser239.[3][4] 2. Be aware that in some systems, like human platelets, KT5823 has been shown to not inhibit cGMP-induced VASP phosphorylation. |
Problem 2: High Cellular Toxicity Observed at Effective Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Lower the concentration of KT5823 to the minimum effective dose determined from your dose-response curve. 2. Use a structurally unrelated PKG inhibitor to confirm that the observed phenotype is due to on-target inhibition. 3. Perform a kinase selectivity profile to identify other potential targets of KT5823 at the concentrations you are using. |
| Solvent (DMSO) Toxicity | 1. Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. 2. Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in all experiments. |
| Apoptosis Induction | 1. At higher concentrations, KT5823 has been shown to induce apoptosis. Perform an apoptosis assay (e.g., Annexin V staining, caspase-3 cleavage) to confirm if the observed cell death is apoptotic. |
Data Presentation
Table 1: Inhibitory Potency of KT5823 Against Various Kinases
| Target Kinase | Inhibitory Constant (Ki) | IC50 | Notes |
| PKG (Protein Kinase G) | 0.23 µM | 60 nM | Highly selective for PKG in vitro.[1] |
| PKA (Protein Kinase A) | > 10 µM | - | Significantly less potent against PKA.[1] |
| PKC (Protein Kinase C) | 4 µM | - | Moderate off-target inhibition at higher concentrations.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal KT5823 Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of KT5823 in a cell-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
KT5823
-
Anhydrous DMSO
-
96-well cell culture plates
-
Reagents for your chosen viability/proliferation assay (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Preparation of KT5823 Dilutions:
-
Prepare a 10 mM stock solution of KT5823 in DMSO.
-
Perform a serial dilution of the KT5823 stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest KT5823 concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared KT5823 dilutions and vehicle control to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Viability/Proliferation Assay:
-
Perform your chosen cell viability or proliferation assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the percentage of viability against the logarithm of the KT5823 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of VASP Phosphorylation
This protocol is to assess the on-target effect of KT5823 by measuring the phosphorylation of a key PKG substrate, VASP, at Ser239.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
KT5823
-
PKG activator (e.g., 8-pCPT-cGMP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of KT5823 or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKG activator (e.g., 100 µM 8-pCPT-cGMP) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-VASP antibody to normalize for protein loading.
-
Quantify the band intensities and determine the ratio of phosphorylated VASP to total VASP.
-
Visualizations
Caption: The cGMP/PKG signaling pathway and the inhibitory action of KT5823.
Caption: Workflow for optimizing KT5823 concentration and validating its effects.
Caption: Troubleshooting logic for unexpected results in KT5823 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Impairs cGMP-dependent protein kinase Activation and Vasodilator-Stimulated Phosphoprotein Serine-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Protein kinase G inhibitor-2 stability and degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Protein Kinase G (PKG) inhibitors. The information is designed to address common issues and ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during experimentation with PKG inhibitors.
Q1: My PKG inhibitor precipitates out of solution during my experiment. What can I do?
A1: Inhibitor precipitation can be caused by several factors. Here are some troubleshooting steps:
-
Check Solubility Limits: Ensure the final concentration of your inhibitor in the assay buffer does not exceed its solubility limit. You may need to perform a solubility test in your specific buffer system.
-
Optimize Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in your assay is low (typically <0.1%) and consistent across all experiments.[1]
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of your stock solution, which can lead to precipitation. Prepare fresh working solutions from a frozen stock for each experiment.[1]
-
Buffer Composition: The composition of your buffer, including pH and ionic strength, can affect inhibitor solubility. Consider testing different buffer systems.
Q2: I'm observing inconsistent IC50 values for my PKG inhibitor between experiments. What are the potential causes?
A2: Variability in IC50 values is a common issue. Consider the following factors:
-
Inhibitor Stability: The inhibitor may be degrading in your experimental buffer. It is crucial to assess the stability of the inhibitor under your specific assay conditions (e.g., temperature, pH, light exposure).
-
Reagent Consistency: Ensure all reagents, including the enzyme, substrate, and ATP, are from the same lot and have been stored correctly. Kinase activity can vary between batches.
-
Cell Health and Passage Number: If you are performing cell-based assays, ensure the cells are healthy, within a consistent and low passage number range, and seeded at a consistent density.[1][2] High passage numbers can lead to phenotypic changes.[1]
-
Assay Incubation Times: Strictly adhere to the planned incubation times.[2] Small deviations can impact the results of time-sensitive assays.
Q3: My Western blot results for downstream targets of PKG are not showing the expected inhibition after treatment. What should I check?
A3: If you are not seeing the expected downstream effects, here are some troubleshooting tips:
-
Effective Concentration: The IC50 value from a biochemical assay may not directly translate to a cellular context. Perform a dose-response experiment in your specific cell line to determine the effective concentration.[2]
-
Timing of Cell Lysis: The phosphorylation of downstream targets can be transient. It is important to optimize the time point for cell lysis after inhibitor treatment to capture the maximum effect. A time-course experiment is recommended.[2]
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody for the phosphorylated target protein.
-
Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) and also probe for the total protein of your target to ensure that the changes you observe are due to altered phosphorylation and not changes in total protein levels.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PKG inhibitors?
A1: For long-term storage of a solid compound, it is generally recommended to store it at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3] Always refer to the manufacturer's specific recommendations.
Q2: How can I assess the stability of my PKG inhibitor in a new experimental buffer?
A2: To assess inhibitor stability, you can incubate the inhibitor in the buffer under your experimental conditions (e.g., temperature, time) and then measure its concentration and/or activity at different time points. This can be done using techniques like HPLC to quantify the amount of intact inhibitor or by performing a functional assay to measure its inhibitory activity.
Q3: What are the common degradation pathways for small molecule inhibitors?
A3: Small molecule inhibitors can degrade through various mechanisms, including hydrolysis, oxidation, and photodecomposition. The susceptibility to these pathways depends on the chemical structure of the inhibitor and the experimental conditions (e.g., pH, presence of oxidizing agents, exposure to light). In some cases, targeted protein degradation can be induced by the inhibitor itself.[4][5][6][7]
Data on PKG Inhibitor-2 Stability
The following tables provide illustrative data on the stability of a generic "PKG Inhibitor-2" in various experimental buffers. This data is intended as a guideline; stability should be empirically determined for your specific experimental conditions.
Table 1: Stability of PKG Inhibitor-2 in Different Buffers at 37°C over 24 hours
| Buffer (50 mM) | pH | % Remaining Inhibitor (HPLC) |
| Tris-HCl | 7.5 | 95% |
| HEPES | 7.4 | 98% |
| Phosphate | 7.2 | 85% |
| MES | 6.5 | 92% |
Table 2: Effect of pH on PKG Inhibitor-2 Stability in Tris-HCl Buffer at 37°C
| pH | % Remaining Inhibitor after 8 hours |
| 6.5 | 96% |
| 7.0 | 97% |
| 7.5 | 95% |
| 8.0 | 88% |
| 8.5 | 75% |
Table 3: Effect of Temperature on PKG Inhibitor-2 Stability in 50 mM HEPES, pH 7.4
| Temperature | % Remaining Inhibitor after 24 hours |
| 4°C | >99% |
| Room Temperature (22°C) | 97% |
| 37°C | 98% |
Experimental Protocols
Protocol 1: Assessing PKG Inhibitor-2 Stability using HPLC
-
Prepare Solutions: Prepare a stock solution of PKG Inhibitor-2 in DMSO. Prepare the experimental buffers to be tested.
-
Incubation: Dilute the PKG Inhibitor-2 stock solution into each experimental buffer to the final working concentration. Aliquot the solutions into separate tubes for each time point. Incubate the tubes at the desired temperature.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and stop the degradation by flash freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable C18 column. Use a mobile phase gradient appropriate for the inhibitor's hydrophobicity.
-
Quantification: Monitor the inhibitor's elution using a UV detector at its maximum absorbance wavelength. The peak area of the inhibitor at each time point is compared to the peak area at time 0 to determine the percentage of remaining inhibitor.
Protocol 2: Kinase Activity Assay to Functionally Test Inhibitor Stability
-
Prepare Inhibitor Samples: Prepare solutions of the PKG inhibitor in the desired buffer and incubate them for various time periods as described in Protocol 1.
-
Kinase Reaction: In a microplate, set up the kinase reaction. This typically includes the PKG enzyme, a suitable substrate, and ATP in a kinase assay buffer.
-
Add Inhibitor: Add the pre-incubated inhibitor samples to the kinase reaction wells. Include a control with freshly prepared inhibitor and a no-inhibitor control.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase assay (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the incorporation of phosphate into the substrate (e.g., using P81 phosphocellulose paper and scintillation counting) or using a luminescence-based ATP detection kit where the signal is inversely proportional to kinase activity.[1]
-
Data Analysis: Compare the inhibitory activity of the pre-incubated inhibitor samples to that of the freshly prepared inhibitor to assess any loss of function over time.
Visualizations
Caption: Simplified Protein Kinase G (PKG) signaling pathway.
Caption: Experimental workflow for assessing inhibitor stability.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor Mediated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PMC [pmc.ncbi.nlm.nih.gov]
how to interpret ambiguous data from Protein kinase G inhibitor-2 assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting potentially ambiguous data from Protein Kinase G (PKG) inhibitor-2 assays. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the different types of Protein Kinase G (PKG) inhibitors and how do they differ?
A1: PKG inhibitors can be broadly categorized based on their mechanism of action. A primary class of inhibitors includes cyclic nucleotide analogs, such as Rp-diastereomers of cGMP. These compounds act as competitive, reversible inhibitors by binding to the cGMP binding domain of PKG, which prevents the enzyme's activation.[1] Another class of inhibitors are peptide-based, like DT-2 and DT-3, which demonstrate high selectivity for PKG over other kinases such as PKA.[1] The choice of inhibitor can be critical and its specificity should be well-characterized for the experimental system.
Q2: My IC50 values for the same PKG inhibitor vary between different experiments. What could be the cause?
A2: Fluctuations in IC50 values are a common issue in kinase assays and can stem from several factors. One significant factor is the concentration of ATP used in the assay.[2] Since many inhibitors are ATP-competitive, their apparent potency (IC50) will be influenced by the ATP concentration; higher ATP levels will necessitate higher inhibitor concentrations to achieve the same level of inhibition.[2] Additionally, variations in cell health, passage number, and seeding density in cell-based assays can lead to inconsistent results. For in vitro assays, the specific isoform of PKG, buffer conditions (pH, ionic strength), and the purity of the enzyme preparation can all contribute to variability.[3][4]
Q3: How can I be sure that the observed effect is due to PKG inhibition and not off-target effects?
A3: Ensuring on-target activity is a critical aspect of inhibitor studies. One approach is to use multiple, structurally distinct PKG inhibitors to see if they produce a similar biological effect. Another key strategy is to perform counter-screening against other related kinases, most notably Protein Kinase A (PKA), to assess inhibitor selectivity.[1][5] Comparing results from biochemical assays using purified enzymes with those from cell-based assays can also be informative, although discrepancies can arise due to factors like cell permeability and the presence of endogenous signaling networks.[2] Furthermore, genetic approaches such as using cells with knockdown or knockout of the PKG gene can help validate that the inhibitor's effects are mediated through PKG.[6]
Q4: What are suitable positive and negative controls for a PKG inhibitor assay?
A4: For a positive control for inhibition, a well-characterized, potent PKG inhibitor like (Rp)-8-Br-PET-cGMP-S can be used.[1] It's important to use a concentration that is known to fully inhibit PKG activity. For a negative control, a vehicle control (the solvent in which the inhibitor is dissolved, e.g., DMSO) should be run at the same concentration used for the test compounds to account for any solvent effects. Additionally, including a "no enzyme" control is crucial to determine the background signal in the assay.
Troubleshooting Guide for Ambiguous Data
This guide addresses common ambiguous results encountered during PKG inhibitor-2 assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of assay reagents. | Use plates with a low-binding surface. Optimize washing steps to remove unbound reagents. |
| Contaminated reagents. | Prepare fresh buffers and solutions. Filter buffers to remove particulate matter. | |
| Autophosphorylation of the kinase. | If using a luciferase-based assay that measures ATP consumption, be aware that autophosphorylation can contribute to the signal. Consider using a more direct method of measuring substrate phosphorylation.[3] | |
| Weak or No Signal | Inactive PKG enzyme. | Verify the activity of the enzyme stock with a known activator (e.g., cGMP). Ensure proper storage and handling of the enzyme. |
| Suboptimal assay conditions. | Optimize buffer pH, temperature, and cofactor concentrations. | |
| Degraded substrate or ATP. | Ensure proper storage of peptides and ATP. Prepare fresh ATP solutions for each experiment. | |
| High Variability Between Replicates | Inconsistent pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Cell-based assay inconsistencies. | Ensure uniform cell seeding and health. Standardize the timing of inhibitor addition and assay measurements. | |
| Discrepancy Between In Vitro and Cell-Based Assay Results | Poor cell permeability of the inhibitor. | Select inhibitors known to be cell-permeable. Modify the inhibitor structure to improve permeability if necessary. |
| Inhibitor metabolism or efflux from cells. | Use metabolic inhibitors or efflux pump inhibitors to see if this potentiates the inhibitor's effect. | |
| Presence of complex cellular signaling pathways. | The cellular environment contains feedback loops and downstream effectors not present in a purified enzyme assay.[7] Consider that the inhibitor may have off-target effects in a cellular context.[7] |
Quantitative Data Summary
The following tables provide representative quantitative data for PKG inhibitors. Note that these values can vary depending on the specific PKG isoform, assay conditions, and detection method used.
Table 1: Inhibitory Constants (Ki) for Selected PKG Inhibitors
| Inhibitor | PKG Isoform | Ki (nM) | Selectivity vs. PKA | Reference |
| (Rp)-8-Br-PET-cGMP-S | PKG-I | 35 | ~314-fold | [8] |
| DT-2 | PKG-Iα | - | ~1300-fold | [1] |
| DT-3 | PKG | - | ~20000-fold | [1] |
Table 2: Example IC50 Values for a PKG Inhibitor in Different Assay Formats
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| MMV030084 | In vitro kinase assay | Recombinant P. falciparum PKG | - | [6] |
| MMV030084 | Cell-based growth inhibition | P. falciparum 3D7-A10 | 109 | [6] |
| MMV030084 | Cell-based growth inhibition | P. falciparum Dd2-B2 (multidrug-resistant) | 120 | [6] |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Assay (Luminescence-based)
This protocol outlines a non-radioactive, luminescence-based kinase assay to measure the direct inhibitory effect of a compound on PKG activity by quantifying the amount of ATP remaining in the reaction.
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor in DMSO. Prepare a solution of PKG substrate peptide and ATP in assay buffer. The final ATP concentration should be at or near its Km for PKG to ensure a sensitive IC50 measurement.
-
Reaction Setup : In a white, opaque 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Test inhibitor or DMSO (vehicle control)
-
PKG enzyme
-
-
Pre-incubation : Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction : Start the reaction by adding the ATP/substrate mixture to all wells.
-
Incubation : Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
Detection : Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). This kit contains luciferase and luciferin; the light produced is directly proportional to the amount of ATP remaining.
-
Data Analysis :
-
Subtract the background signal ("no enzyme" control) from all readings.
-
Normalize the data by setting the "no inhibitor" (vehicle) control as 100% kinase activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizations
Protein Kinase G Signaling Pathway
Caption: The canonical nitric oxide (NO)/cGMP/PKG signaling pathway.
Troubleshooting Workflow for Ambiguous PKG Assay Data
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potential and limitations of PKA/ PKG inhibitors for platelet studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Lot-to-Lot Variability of Protein Kinase G Inhibitor-2 (KT5823)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase G (PKG) inhibitor, KT5823. Lot-to-lot variability can be a significant source of experimental inconsistency, and this guide aims to provide solutions to common issues encountered during research.
Troubleshooting Guide
This section addresses specific problems that may arise when using different lots of KT5823.
Q1: My experimental results have unexpectedly changed after starting a new vial of KT5823. How can I determine if this is due to lot-to-lot variability?
A significant shift in experimental outcomes upon switching to a new lot of a reagent is a common indicator of lot-to-lot variability.[1][2][3][4][5] To systematically troubleshoot this, it is crucial to perform a side-by-side comparison of the new lot with a previously validated or "gold standard" lot.
Recommended Initial Steps:
-
Verify Compound Identity and Purity: Check the Certificate of Analysis (CoA) provided by the supplier for the new lot. Key parameters to compare with previous lots include purity (typically assessed by HPLC) and identity (confirmed by mass spectrometry and/or NMR).[1]
-
Perform a Dose-Response Curve: The most direct way to assess a functional difference is to generate a dose-response curve for the new lot and compare it to the curve from a previous, well-performing lot. The half-maximal inhibitory concentration (IC50) is a key parameter to compare.[1]
-
Assess Solubility: Ensure the compound from the new lot dissolves completely in your chosen solvent (e.g., DMSO) at the desired concentration.[6][7] Poor solubility can lead to a lower effective concentration and weaker inhibition.
Q2: I am observing a discrepancy between the inhibitory effect of KT5823 in my cell-based assays compared to in vitro kinase assays. What could be the cause?
This is a documented phenomenon with KT5823. While it is a potent inhibitor of purified PKG in vitro, its efficacy in intact cells can be limited.[8]
Potential Causes and Solutions:
-
Cell Permeability: Although generally considered cell-permeable, variations in cell type and experimental conditions could affect the intracellular concentration of KT5823.
-
Off-Target Effects or Lack of Efficacy in Cells: Studies have shown that in intact human platelets and rat mesangial cells, KT5823 failed to inhibit cGMP-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key PKG substrate.[8] In some cases, it even enhanced VASP phosphorylation.[8][9]
-
Experimental Validation: It is crucial to validate the inhibitory effect of each new lot of KT5823 in your specific cellular system. This can be done by measuring the phosphorylation of a known PKG substrate, such as VASP.
Q3: What are the common causes of lot-to-lot variability in small molecule inhibitors like KT5823?
Lot-to-lot variation can be introduced at several stages of the manufacturing and distribution process.[1] Common causes include:
-
Changes in the synthetic route: Different synthetic steps or purification methods can lead to different impurity profiles.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and bioavailabilities.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time. KT5823 should be stored at -20°C and protected from light.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KT5823?
KT5823 is a selective and potent inhibitor of cGMP-dependent protein kinase (PKG).[6][9] It acts as an ATP-competitive inhibitor.
Q2: What is the selectivity profile of KT5823?
KT5823 is selective for PKG over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[6][9]
Q3: How should I prepare and store KT5823 stock solutions?
KT5823 is typically soluble in DMSO at concentrations up to 50 mM.[6] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes, and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative parameters for KT5823 from various suppliers. Note that batch-specific values may vary, and it is essential to refer to the Certificate of Analysis for your specific lot.
Table 1: Inhibitor Specificity of KT5823
| Target Kinase | Ki (Inhibitor Constant) |
| Protein Kinase G (PKG) | ~0.23 µM |
| Protein Kinase C (PKC) | ~4 µM |
| Protein Kinase A (PKA) | >10 µM |
(Data compiled from multiple sources)[6][9]
Table 2: Physical and Chemical Properties of KT5823
| Property | Value |
| Molecular Weight | 495.53 g/mol |
| Molecular Formula | C₂₉H₂₅N₃O₅ |
| Purity (Typical) | ≥95% to ≥98% (HPLC) |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Storage Temperature | -20°C |
(Data compiled from multiple sources)[6]
Experimental Protocols
Protocol 1: Quality Control of a New Lot of KT5823 by Dose-Response Curve
This protocol describes how to compare the potency of a new lot of KT5823 with a previously validated lot using an in vitro PKG kinase assay.
-
Prepare Reagents:
-
PKG enzyme
-
PKG substrate (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase assay buffer
-
KT5823 from both the new and old lots, dissolved in DMSO.
-
-
Prepare Serial Dilutions:
-
Create a series of dilutions for both lots of KT5823 in kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Include a "no inhibitor" control (DMSO vehicle only).
-
-
Kinase Reaction:
-
In a microplate, add the PKG enzyme and substrate to each well.
-
Add the different concentrations of each KT5823 lot to the respective wells.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity according to the assay manufacturer's instructions (e.g., by measuring fluorescence).
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the normalized data against the logarithm of the KT5823 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each lot. A significant difference in IC50 values indicates lot-to-lot variability.[1]
-
Protocol 2: Validation of KT5823 Activity in a Cell-Based Assay
This protocol outlines a method to assess the in-cell efficacy of a new lot of KT5823 by measuring the phosphorylation of a downstream PKG target, VASP, using Western blotting.
-
Cell Culture and Treatment:
-
Plate cells that express PKG (e.g., vascular smooth muscle cells, platelets).
-
Pre-treat the cells with various concentrations of the new lot of KT5823 or the DMSO vehicle control for a specified time.
-
-
PKG Activation:
-
Stimulate the cells with a known PKG activator, such as 8-Bromo-cGMP or a nitric oxide (NO) donor (e.g., SNP), to induce VASP phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VASP (Ser239) and total VASP.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP.
-
Calculate the ratio of phospho-VASP to total VASP for each condition.
-
Compare the level of VASP phosphorylation in cells treated with KT5823 to the stimulated control. A lack of reduction in phosphorylation may indicate poor efficacy of the inhibitor in your cell system.
-
Visualizations
Caption: cGMP-PKG signaling pathway and the inhibitory action of KT5823.
Caption: Workflow for troubleshooting unexpected results with KT5823.
Caption: Logical relationship between problems, causes, and solutions for KT5823.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 6. rndsystems.com [rndsystems.com]
- 7. KT-5823 | PKG inhibitor | Probechem Biochemicals [probechem.com]
- 8. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Cell Permeability of Protein Kinase G Inhibitors
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Protein Kinase G (PKG) inhibitors, with a specific focus on improving and assessing the cell permeability of compounds like the peptide inhibitor DT-2.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with PKG inhibitors, focusing on problems related to their cellular activity and permeability.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| My PKG inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays. | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target, PKG. This is a common issue with many small molecules and especially peptide-based inhibitors[1][2]. | 1. Optimize Incubation Time: Increase the duration of cell exposure to the inhibitor to allow more time for cellular uptake. 2. Verify Compound Solubility: Ensure the inhibitor is fully dissolved in the cell culture media. Precipitated compound will not be available for uptake. Consider using a low percentage of DMSO as a co-solvent, but always run a vehicle control to account for its effects[2]. 3. Re-evaluate Formulation: For preclinical studies, consider formulation strategies like lipid-based nanoparticles or liposomes, which can enhance the permeability of hydrophobic compounds[3][4]. |
| Efflux by Cellular Transporters: The inhibitor might be actively pumped out of the cell by efflux transporters like P-glycoprotein. | 1. Co-administration with Efflux Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular efficacy is restored. 2. Utilize MDCK Cell Assays: The Madin-Darby Canine Kidney (MDCK) cell assay is specifically designed to identify if a compound is a substrate for efflux transporters[5]. | |
| Compound Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | 1. Assess Stability: Use analytical methods like HPLC or LC-MS to measure the concentration of the inhibitor in the media at different time points. 2. Reduce Incubation Time or Replenish Compound: If instability is confirmed, shorten the experimental duration or replenish the medium with fresh inhibitor periodically. | |
| I am developing a novel peptide-based PKG inhibitor, but it has poor cell permeability. | High Polarity / Low Lipophilicity: Peptides are often highly charged and have a large polar surface area, which hinders passive diffusion across the lipid bilayer of the cell membrane[6]. | 1. Prodrug Approach: Modify the peptide into a more lipophilic prodrug that can be cleaved intracellularly to release the active inhibitor[7]. 2. Chemical Modification: Synthesize analogs with improved physicochemical properties. Strategies include N-methylation of the peptide backbone or replacing amide bonds with esters to reduce hydrogen bonding potential and increase lipophilicity[7][8]. 3. Fusion with Cell-Penetrating Peptides (CPPs): Attach a known CPP sequence, such as the one from HIV-1 Tat protein, to your inhibitor. This strategy was successfully used to create the cell-permeable PKG inhibitor DT-2[1]. |
| Permeability assay results (e.g., Caco-2, PAMPA) are inconsistent or show high variability. | Experimental Technique: Inconsistent pipetting, leaky cell monolayers, or incorrect buffer pH can lead to unreliable data[5]. | 1. Verify Monolayer Integrity: For cell-based assays like Caco-2, always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the cell monolayer is confluent and its integrity is maintained[9]. 2. Use Controls: Include known high-permeability (e.g., propranolol) and low-permeability (e.g., Lucifer Yellow) compounds as controls in every assay to validate the experimental setup[5][9]. 3. Check for Compound Precipitation: Visually inspect wells and analyze concentrations in the donor compartment at the end of the assay to ensure the compound remained in solution. |
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase G (PKG) and why is it a therapeutic target?
A1: Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is activated by cyclic guanosine monophosphate (cGMP).[10] The cGMP/PKG signaling pathway is crucial for regulating numerous physiological processes, including smooth muscle relaxation, platelet function, and cell division.[10][11] Dysregulation of this pathway is implicated in various diseases, including cardiovascular disorders like heart failure and hypertension, making PKG an important therapeutic target.[12][13]
Q2: My inhibitor is DT-2, which is supposed to be cell-permeable. Why might I be seeing poor cellular effects?
A2: While DT-2 was engineered for cell permeability by fusing a PKG inhibitory peptide to a membrane translocation sequence from the HIV-1 Tat protein, its uptake can still be influenced by several factors.[1][14] The uptake of DT-2 can occur via endocytic or non-endocytic mechanisms depending on the cell type.[1] Therefore, differences in cell lines, cell density, or experimental conditions could lead to variable uptake and efficacy. Additionally, ensure the peptide is correctly folded and has not degraded during storage.
Q3: What are the main strategies to improve the cell permeability of a PKG inhibitor?
A3: There are three primary strategies:
-
Chemical Modification: This involves creating analogs of the inhibitor with more favorable physicochemical properties for passive diffusion, such as increased lipophilicity or a reduced polar surface area.[2]
-
Prodrug Approach: The inhibitor is chemically modified into an inactive, more permeable "prodrug." Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active inhibitor.[7]
-
Formulation Strategies: The inhibitor is encapsulated within a delivery vehicle, such as a liposome or a solid lipid nanoparticle. These formulations can fuse with the cell membrane or be taken up by endocytosis, releasing the inhibitor into the cytoplasm.[3][4]
Q4: Which in vitro assay is best for assessing the cell permeability of my new PKG inhibitor?
A4: The choice of assay depends on the information you need:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that is excellent for quickly screening compounds for their passive diffusion potential.[5]
-
Caco-2 Permeability Assay: This is considered the gold standard for predicting human oral drug absorption. It uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport (including efflux).[5]
-
MDCK (Madin-Darby Canine Kidney) Cell Assay: This assay is particularly useful if you suspect your compound is a substrate for efflux pumps, as these cells can be engineered to express specific transporters.[5]
Q5: What are some general tips for troubleshooting cell-based assays with potentially poorly permeable compounds?
A5: Always ensure your compound is fully dissolved in the assay medium, as poor solubility can be mistaken for low permeability.[2] It is critical to include appropriate positive and negative controls, such as known permeable and impermeable compounds, to validate your assay.[2] Finally, consider extending the incubation time for compounds that may have slow uptake kinetics to allow them to reach a sufficient intracellular concentration.[2]
Experimental Protocols & Data
Protocol 1: Caco-2 Permeability Assay
This protocol is used to measure the rate of transport of a compound across a monolayer of human Caco-2 cells, which serves as a model of the intestinal epithelium.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto permeable filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >250 Ω·cm².
-
Assay Initiation:
-
Carefully wash the cell monolayer twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add fresh transport buffer to the receiver (basolateral) compartment.
-
Add the transport buffer containing your test compound (e.g., 10 µM PKG inhibitor-2) and a low-permeability marker (e.g., Lucifer Yellow) to the donor (apical) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Concentration Analysis: Determine the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculating Apparent Permeability (Papp): Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment per unit time).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Quantitative Data on Permeability Enhancement Strategies
The following table summarizes hypothetical data illustrating the impact of different strategies on the permeability of a model PKG inhibitor.
| Compound ID | Modification Strategy | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| PKG-Inhibitor-Parent | None (Parent Molecule) | 0.5 | 8.2 |
| PKG-Inhibitor-ProD | Prodrug (Ester modification) | 4.2 | 7.5 |
| PKG-Inhibitor-CPP | Fusion with CPP | 7.8 | 1.5 |
| PKG-Inhibitor-LNP | Lipid Nanoparticle Formulation | 9.5 | N/A |
| Propranolol | Control (High Permeability) | 25.0 | 1.1 |
| Lucifer Yellow | Control (Low Permeability) | <0.1 | 1.0 |
Data is for illustrative purposes. Papp (A→B) represents permeability from the apical to the basolateral side. The Efflux Ratio indicates active transport out of the cell; a ratio >2 is generally considered significant.
Visualizations
Signaling Pathway
Caption: The cGMP-dependent Protein Kinase G (PKG) signaling pathway.
Experimental Workflow
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 11. cusabio.com [cusabio.com]
- 12. G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors: Current Trends and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of Protein Kinase G Inhibitors in Long-Term Studies
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with Protein Kinase G (PKG) inhibitors in long-term cell culture?
A1: Cytotoxicity from PKG inhibitors in long-term studies can stem from several factors:
-
On-target effects: Prolonged inhibition of PKG can disrupt essential cellular processes that it regulates, potentially leading to programmed cell death (apoptosis).[1]
-
Off-target effects: The inhibitor may bind to and affect other kinases or cellular proteins, causing unintended and toxic consequences. This is a common issue with small molecule inhibitors.
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the target can lead to non-specific effects and cell death.
-
Metabolite Toxicity: The breakdown of the inhibitor by cells can sometimes produce toxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).
-
Accumulation of Stress: Continuous inhibition of a key signaling pathway can lead to an accumulation of cellular stress over time, eventually triggering cell death pathways.
Q2: How can I determine the optimal, non-toxic concentration of a PKG inhibitor for my long-term experiments?
A2: The optimal concentration should be empirically determined for each specific cell line and experimental setup. A thorough dose-response curve is essential to establish the half-maximal effective concentration for cytotoxicity (EC50) and the IC50 for target engagement. For long-term studies, the ideal concentration should be at or just above the IC50 for target inhibition while remaining well below the EC50 for cytotoxicity.
Q3: I'm observing high levels of cell death even at low concentrations of my PKG inhibitor. What could be the issue?
A3: Unexpected cytotoxicity at low concentrations can be due to several factors:
-
Incorrect Drug Concentration: Double-check all calculations for dilution and ensure the final concentration in your culture is accurate.
-
Baseline Cell Health: Ensure your cells are healthy, not overgrown, and free from other stressors before initiating the experiment.
-
Compound Instability: The inhibitor may be degrading in the culture medium over time into a more toxic substance. Consider the stability of the compound under your experimental conditions.
-
High Sensitivity of the Cell Line: Some cell lines may be inherently more sensitive to the inhibition of the PKG pathway or to off-target effects of the specific inhibitor.
Q4: How can I confirm that the observed effects are due to on-target inhibition of PKG and not off-target toxicity?
A4: Differentiating on-target from off-target effects is crucial. Here are a few strategies:
-
Biochemical Confirmation: Perform a Western blot to analyze the phosphorylation status of known downstream targets of PKG. A decrease in the phosphorylation of these targets upon inhibitor treatment would confirm on-target activity.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of the inhibitor. This compound should not inhibit PKG and, therefore, should not produce the same cellular effects, helping to rule out off-target effects related to the chemical scaffold.
-
Rescue Experiments: If possible, overexpressing a constitutively active form of PKG or introducing a downstream effector could potentially rescue the cytotoxic phenotype, confirming an on-target effect.
-
Use a Different Inhibitor: Employing a structurally different inhibitor of PKG can help confirm that the observed phenotype is due to the inhibition of the target and not an off-target effect of a specific chemical scaffold.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after inhibitor treatment. | Inhibitor concentration is too high. | Perform a detailed dose-response curve to determine the EC50 for cytotoxicity. Start with a wide range of concentrations, including those below the reported IC50 value. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| Poor baseline cell health. | Ensure cells are in the logarithmic growth phase and not under stress before adding the inhibitor. Check for contamination. | |
| Gradual increase in cell death over several days or weeks. | Cumulative on-target or off-target toxicity. | Consider intermittent dosing (e.g., treat for 24 hours, then culture in inhibitor-free medium for 48 hours). |
| Compound degradation into a toxic byproduct. | Assess the stability of the inhibitor in your culture medium over time. Replenish the medium with a fresh inhibitor at regular intervals. | |
| Inconsistent results or lack of PKG inhibition. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm biochemical activity with a cell-free assay if possible. |
| Inhibitor is not cell-permeable. | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. | |
| Incorrect timing of inhibitor addition. | Ensure the inhibitor is added at the appropriate time relative to any stimulus or experimental endpoint. |
Quantitative Data Summary
The following table presents illustrative IC50 and cytotoxic concentrations for various small molecule inhibitors. Note: This data is not for a specific "Protein Kinase G inhibitor-2" and should be used as a general reference for the range of concentrations that might be considered in initial experiments.
| Inhibitor Type | Target | Cell Line | Reported IC50 (Target) | Reported Cytotoxic Concentration (EC50/IC50) |
| Imidazopyridine | PfPKG | P. falciparum | 1 nM | - |
| Pyrrole derivative | PfPKG | P. falciparum | 31 nM | 90 nM |
| Isoxazole derivative | PfPKG | P. falciparum | 14 nM | 5.28 µM |
| Sorafenib | Multiple Kinases | Osteosarcoma cell lines | - | 2-5 µM |
| Everolimus | mTOR | Osteosarcoma cell lines | - | >100 nM |
Experimental Protocols
Protocol 1: Determining the EC50 for Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a method to determine the concentration of an inhibitor that reduces cell viability by 50% (EC50).
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
PKG inhibitor stock solution (e.g., in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of the PKG inhibitor in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). For long-term studies, you may need to repeat the treatment at regular intervals.
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate for 2-4 hours, or until the color changes from blue to pink/purple. c. Measure the fluorescence using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis: a. Subtract the fluorescence of a "medium only" blank from all readings. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. d. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Western Blot Analysis to Confirm Target Engagement
This protocol describes how to verify if the PKG inhibitor is hitting its target by assessing the phosphorylation of a downstream substrate.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
PKG inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (one for the phosphorylated target, one for the total target protein, and one for a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the PKG inhibitor at various concentrations and for different time points (e.g., 2-6 hours). Include a vehicle control. c. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: a. The membrane can be stripped and re-probed with antibodies for the total target protein and the loading control to ensure equal protein loading and to assess the specific effect on phosphorylation.
Visualizations
Caption: The Protein Kinase G (PKG) signaling pathway.
Caption: Experimental workflow for managing inhibitor cytotoxicity.
Caption: Logical flow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Protein Kinase G Inhibitor-2 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Protein Kinase G Inhibitor-2 in Western blot analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Western blot experiments for Protein Kinase G (PKG) when using Inhibitor-2.
| Issue | Possible Cause | Recommendation |
| Weak or No PKG Signal | Ineffective lysis buffer. | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[1] Lysing samples at 4°C or on ice can also slow down enzymatic activity.[1] |
| Insufficient protein loaded. | For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[2] For detecting less abundant modified proteins, this may need to be increased to 100 µg.[2] | |
| Low antibody concentration. | Optimize the primary antibody concentration by performing a titration. If a datasheet recommendation is available, you can test a range of dilutions around that suggestion.[3] | |
| Inefficient protein transfer. | For larger proteins, consider a wet transfer method and adjust the methanol concentration in the transfer buffer.[1][2] Staining the membrane with Ponceau S after transfer can help visualize the efficiency.[4][5] | |
| High Background | Blocking agent is not optimal. | When detecting phosphorylated proteins, avoid using milk as a blocking agent due to its casein content, which is a phosphoprotein.[6] Instead, use Bovine Serum Albumin (BSA) or other protein-free blocking agents. |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations.[2][7] Adding a mild detergent like Tween-20 to the wash buffer can also help.[3][7] | |
| Antibody concentration is too high. | High concentrations of primary or secondary antibodies can lead to increased background.[7] Perform a dilution series to find the optimal concentration.[3] | |
| Non-Specific Bands | Antibody is not specific enough. | Ensure the primary antibody is validated for the intended application. Using monoclonal antibodies can sometimes reduce non-specific binding.[8] |
| Protein degradation. | The presence of protease inhibitors in the lysis buffer is crucial to prevent the formation of protein fragments that can be recognized by the antibody.[1] | |
| Too much protein loaded. | Overloading the gel can lead to "streaky" blots and non-specific bands. A load of around 30 µg of protein per lane is often a good starting point.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound?
A1: The optimal concentration of Inhibitor-2 should be determined empirically for your specific cell type and experimental conditions. A good starting point is to perform a dose-response experiment. A suggested range for initial testing is presented in the table below.
| Inhibitor-2 Concentration | Incubation Time |
| 0.1 µM | 1-24 hours |
| 1 µM | 1-24 hours |
| 10 µM | 1-24 hours |
| 50 µM | 1-24 hours |
Q2: Which antibodies are recommended for detecting PKG?
A2: It is important to use an antibody that is specific for PKG and validated for Western blotting. When studying the effect of an inhibitor, it is often useful to probe for both the total PKG protein and its phosphorylated form (if a specific phospho-antibody is available) to distinguish between changes in protein expression and activity. The table below provides a general guide for antibody dilutions.
| Antibody Type | Recommended Starting Dilution |
| Primary Antibody (Total PKG) | 1:1000 |
| Primary Antibody (Phospho-PKG) | 1:500 - 1:1000 |
| HRP-conjugated Secondary Antibody | 1:5000 - 1:20,000 |
Q3: How can I be sure that the changes I see on my Western blot are due to the activity of Inhibitor-2?
A3: To ensure the observed effects are specific to Inhibitor-2, it is important to include proper controls in your experiment. This includes a vehicle control (the solvent used to dissolve the inhibitor) and, if possible, a positive control (a known activator of the PKG pathway).
Experimental Protocols
Cell Lysis and Inhibitor Treatment
-
Cell Culture: Plate and grow your cells to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for the desired amount of time. Include a vehicle-only control.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[9]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant containing the protein lysate to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.[3][9] Run the gel to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][12]
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using a digital imaging system or X-ray film.
Visualizations
Caption: The cGMP/PKG signaling pathway and the action of Inhibitor-2.
Caption: A generalized workflow for Western blot analysis.[4][13][14]
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 4. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
best practices for handling and storing Protein kinase G inhibitor-2
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Protein Kinase G (PKG) inhibitor-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase G inhibitor-2 and what is its primary mechanism of action?
A1: this compound (also known as Compound 266) is a selective inhibitor of mycobacterial Protein Kinase G (PKG).[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase to prevent the transfer of phosphate to its substrates.[2] It has a reported IC₅₀ of 3 μM for mycobacterial PKG.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of the compound, please adhere to the following storage guidelines.
-
Solid Form: Store at 4°C and protect from light.[1]
-
In Solvent:
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 56 mg/mL (201.17 mM).[1] It is crucial to use anhydrous, newly opened DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 2.78 mg of the inhibitor in 1 mL of DMSO. Briefly vortex or sonicate to ensure complete dissolution.
Q5: My compound precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What should I do?
A5: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to maintain solubility.
-
Use a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help to keep the compound in solution.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment and use them immediately.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Inhibitory Effect | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Always store as recommended (-20°C for short-term, -80°C for long-term). |
| Incorrect Concentration: Error in calculating the dilution for the working solution. | Double-check all calculations for preparing working solutions from the stock. Perform a dose-response experiment to confirm the optimal concentration. | |
| High ATP Concentration in Assay: As an ATP-competitive inhibitor, high concentrations of ATP in your in vitro kinase assay can compete with the inhibitor. | If possible, perform the assay with an ATP concentration at or near the Km value for the kinase. | |
| High Background Signal in Kinase Assay | Contaminating Kinases: The recombinant PKG enzyme preparation may contain other kinases. | Use a highly purified recombinant PKG enzyme. Include a control with a known selective inhibitor for the suspected contaminating kinase. |
| Non-specific Substrate Phosphorylation: The substrate used may be phosphorylated by other kinases present in the assay. | Optimize the substrate concentration and consider using a more specific substrate for PKG. | |
| Observed Cellular Effects are Not as Expected | Off-Target Effects: The inhibitor may be affecting other kinases or cellular pathways, especially at higher concentrations. | Perform a dose-response experiment to use the lowest effective concentration. If possible, use a structurally different PKG inhibitor as a control to see if the same phenotype is observed. Consider using a kinase selectivity panel to identify potential off-targets. |
| Cell Line Specific Effects: The observed effects may be specific to the cell line being used. | Test the inhibitor in multiple cell lines to determine if the effects are consistent. | |
| Poor Cell Health: Unhealthy or stressed cells can respond differently to treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 278.37 g/mol | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₂S | [1] |
| Appearance | White to off-white solid | [1] |
| IC₅₀ (Mycobacterial PKG) | 3 μM | [1] |
| Solubility in DMSO | ≥ 56 mg/mL (201.17 mM) | [1] |
Experimental Protocols
Protocol 1: In Vitro Mycobacterial Protein Kinase G Inhibition Assay (Luminescence-Based)
This protocol is adapted from a general luciferase-based kinase assay and is suitable for determining the IC₅₀ of this compound.[3]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of recombinant mycobacterial Protein Kinase G in an appropriate buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a peptide substrate with a phosphorylation site for PKG).
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO in reaction buffer).
-
Add 10 µL of the substrate solution to each well.
-
Add 10 µL of the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay to Assess Inhibition of PKG Signaling
This protocol provides a general workflow to determine the effect of this compound on the phosphorylation of a downstream target in a cellular context.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., macrophages infected with mycobacteria) in a suitable culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells if necessary to activate the PKG signaling pathway.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method such as a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKG substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip the membrane and re-probe with an antibody for the total protein of the PKG substrate to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Determine the concentration-dependent inhibitory effect of this compound on the phosphorylation of the target substrate.
-
Visualizations
Caption: cGMP/PKG signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Navigating the Kinome: A Selectivity Profile Analysis of Protein Kinase G Inhibitor KT5823
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cellular signaling, protein kinases stand as critical regulators, orchestrating a vast array of physiological and pathological processes. The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to precisely modulate kinase activity while minimizing off-target effects. This guide provides a detailed analysis of the kinase selectivity profile of KT5823, a known inhibitor of Protein Kinase G (PKG), by comparing it with the notoriously promiscuous inhibitor, staurosporine. This juxtaposition serves to highlight the importance of selectivity in kinase inhibitor development and provides researchers with essential data to inform their experimental design.
Kinase Inhibitor Selectivity: A Comparative Overview
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor will primarily interact with its intended target, leading to a more defined biological outcome and a lower likelihood of adverse effects. Conversely, a non-selective inhibitor can interact with numerous kinases, resulting in a broad spectrum of biological activities and potential toxicity.
This guide focuses on KT5823, a compound frequently utilized for its inhibitory action against Protein Kinase G.[1][2] To contextualize its selectivity, we compare it to staurosporine, a natural product renowned for its potent but broad-spectrum kinase inhibition.[3][4]
Table 1: Kinase Inhibition Profile of KT5823
While a comprehensive kinome-wide scan for KT5823 is not publicly available, its inhibitory constants (Ki) against key kinases have been determined, providing a snapshot of its selectivity.
| Kinase | Inhibitor | Ki (µM) |
| Protein Kinase G (PKG) | KT5823 | 0.23 |
| Protein Kinase A (PKA) | KT5823 | >10 |
| Protein Kinase C (PKC) | KT5823 | 4 |
Data sourced from MedchemExpress and R&D Systems.[1][2]
As the data indicates, KT5823 displays a marked preference for PKG over PKA and, to a lesser extent, PKC. This relative selectivity makes it a valuable tool for investigating PKG-mediated signaling pathways, although its activity against PKC should be considered in experimental interpretations.
Table 2: Kinase Inhibition Profile of Staurosporine
In stark contrast to KT5823, staurosporine exhibits potent, sub-micromolar inhibition across a vast majority of the protein kinases that have been tested.[3] The following table presents a small, representative sample of its targets to illustrate its pan-kinase inhibitory nature.
| Kinase Family | Representative Kinase | Inhibition (IC50 or Kd) |
| Tyrosine Kinase | LCK | Potent (nM range) |
| Serine/Threonine Kinase | PKA | Potent (nM range) |
| Serine/Threonine Kinase | PKC | Potent (nM range) |
| Serine/Threonine Kinase | CAMK2b | Potent (nM range) |
| Tyrosine Kinase | FLT3 | Potent (nM range) |
| Tyrosine Kinase | JAK3 | Potent (nM range) |
This is a simplified representation. Staurosporine is known to inhibit a very large percentage of the human kinome with high affinity.[3][5]
The broad selectivity of staurosporine makes it a useful positive control in kinase assays but limits its therapeutic potential due to the high probability of off-target effects.[4]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its characterization. Various methodologies are employed, with large-scale screening platforms like KINOMEscan® being a popular choice for their comprehensive coverage of the kinome.
KINOMEscan® Assay Protocol
The KINOMEscan® platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. The general workflow is as follows:
-
Assay Components : The core components of the assay are:
-
A DNA-tagged kinase.
-
An immobilized ligand that binds to the active site of the kinase.
-
The test compound.[6]
-
-
Competitive Binding : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.[6][7]
-
Quantification : The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the associated DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[6][7]
-
Data Analysis : The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. This can be used to calculate binding affinity (Kd) values by performing the assay at multiple concentrations of the test compound.[6][8]
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for determining the kinase selectivity profile of a test compound.
Caption: An overview of a canonical Protein Kinase G signaling cascade.
Conclusion
The comparative analysis of KT5823 and staurosporine underscores the critical importance of kinase selectivity in both basic research and drug development. While KT5823 offers a degree of selectivity for PKG, making it a useful tool for studying this particular kinase, its off-target activity against PKC necessitates careful experimental design and data interpretation. In contrast, the broad promiscuity of staurosporine, while limiting its clinical utility, provides a valuable benchmark for understanding pan-kinase inhibition. Researchers and drug developers must prioritize the comprehensive characterization of inhibitor selectivity to ensure the validity of their findings and the safety and efficacy of potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to Protein Kinase G Inhibitors: Evaluating Protein Kinase G Inhibitor-2 Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protein Kinase G (PKG) Inhibitor-2 against other well-known PKG inhibitors. The following sections detail the quantitative performance of these inhibitors, experimental protocols for their evaluation, and visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Comparison of PKG Inhibitors
The following table summarizes the inhibitory potency and selectivity of Protein Kinase G Inhibitor-2 and other commonly used PKG inhibitors. The data is presented to facilitate a direct comparison of their biochemical activity.
| Inhibitor | Target | IC50 / Ki | Selectivity | Mechanism of Action |
| This compound (Compound 266) | Mycobacterial PKG | IC50: 3 µM[1][2] | Not specified | ATP-competitive |
| KT5823 | PKG | Ki: 0.23 µM[3], IC50: 234 nM[4], IC50: 60 nM (in cells)[5] | PKA Ki: >10 µM[4][5], PKC Ki: 4 µM[4][5] | ATP-competitive |
| DT-2 | PKG | Ki: 12.5 nM[6] | Highly selective for PKG over PKA[7] | Substrate-competitive |
| Balanol | PKG, PKA, PKC | PKA IC50: 7-15 nM, PKC IC50: 0.7-6 nM[8] | Non-selective[8] | ATP-competitive |
| Rp-8-Br-PET-cGMPS | PKG | Competitive inhibitor | Selective for PKG[9] | cGMP-competitive |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, a diagram of the Protein Kinase G signaling pathway is provided below. This is followed by a typical experimental workflow for comparing the efficacy and selectivity of various PKG inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PKG.
Materials:
-
Recombinant human PKG enzyme
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from a known PKG substrate)
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Test inhibitors (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or similar detection method
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for PKG.
-
Prepare serial dilutions of the test inhibitors in DMSO, and then dilute into assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Protocol:
-
Add 5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of VASP Phosphorylation
This protocol is used to assess the ability of a PKG inhibitor to block cGMP-induced phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239 in a cellular context.[10]
Materials:
-
Cell line expressing PKG (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
PKG activator (e.g., 8-Bromo-cGMP)
-
Test inhibitors
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-VASP or anti-total VASP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total VASP.
-
Normalize the phospho-VASP signal to the total VASP signal for each sample.
-
Compare the levels of VASP phosphorylation in inhibitor-treated cells to the stimulated control to determine the inhibitor's efficacy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. KT 5823 | Protein Kinase G | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balanol | Potent PKC Inhibitor | For Research Use [benchchem.com]
- 9. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 10. VASP Antibody | Cell Signaling Technology [cellsignal.com]
experimental validation of Protein kinase G inhibitor-2 on-target activity
For researchers, scientists, and drug development professionals, the precise validation of a compound's on-target activity is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the on-target activity of Protein Kinase G (PKG) inhibitors, with a focus on KT5823 and its alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools.
Protein Kinase G is a serine/threonine-specific protein kinase that serves as a principal intracellular receptor for cyclic guanosine monophosphate (cGMP).[1][2] The cGMP/PKG signaling pathway is integral to a multitude of physiological processes, including the regulation of smooth muscle relaxation, platelet function, and neuronal signaling.[3][4][5] Consequently, inhibitors of PKG are valuable tools for dissecting these pathways and hold therapeutic potential for a range of disorders.[3]
Comparative Analysis of On-Target Activity
The on-target activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce the kinase's activity by 50% or the binding affinity of the inhibitor to the kinase, respectively. A lower value for these metrics indicates a more potent inhibitor.
This guide focuses on two well-characterized PKG inhibitors, KT5823 and Rp-8-Br-cGMPS, to provide a clear comparison of their on-target efficacy.
| Inhibitor | Target | Mechanism of Action | Ki (in vitro) | IC50 (in vitro) | Notes |
| KT5823 | cGMP-dependent Protein Kinase (PKG) | ATP-competitive inhibitor | 0.23 µM[6] | Not widely reported | Also inhibits PKA (Ki = 10 µM) and PKC (Ki = 4 µM).[6] Its efficacy in intact cells has been a subject of debate.[7][8] |
| Rp-8-Br-cGMPS | cGMP-dependent Protein Kinase (PKG) | Competitive inhibitor at the cGMP binding site | Not widely reported | Not widely reported | A membrane-permeant cGMP analog that acts as a PKG antagonist.[9][10] |
| Protein kinase G inhibitor-2 (Compound 266) | Mycobacterial Protein Kinase G | Not specified | Not specified | 3 µM[11] | Specific to mycobacterial PKG.[11] |
Signaling Pathway and Experimental Workflow
To visually represent the context of PKG inhibition and the methodology for its validation, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the on-target activity of a PKG inhibitor. Specific conditions may need to be optimized for individual experimental setups.
Objective: To determine the IC50 value of a test compound against Protein Kinase G.
Materials:
-
Recombinant human PKG
-
Fluorescently labeled peptide substrate (e.g., FAM-PKAtide)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., KT5823)
-
Positive control inhibitor (e.g., a known potent PKG inhibitor)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in kinase buffer.
-
Prepare a solution of recombinant PKG in kinase buffer.
-
Prepare a solution of the fluorescently labeled peptide substrate in kinase buffer.
-
Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Kinase buffer
-
PKG solution
-
Peptide substrate solution
-
Test inhibitor at various concentrations (or positive/negative controls)
-
-
Pre-incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.[12]
-
-
Initiate Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.[13]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
Measure the fluorescence intensity in each well using a microplate reader. The increase in fluorescence polarization or other signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without kinase) from all readings.
-
Normalize the data by setting the activity in the absence of the inhibitor to 100% and the activity in the presence of a saturating concentration of the positive control inhibitor to 0%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of the on-target activity of selected PKG inhibitors and the experimental approach to validate such activity. Researchers are encouraged to consult specific product datasheets and relevant literature for more detailed information and to optimize protocols for their specific experimental needs.
References
- 1. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 3. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KT5823 Inhibits cGMP-dependent Protein Kinase Activity in Vitro but Not in Intact Human Platelets and Rat Mesangial Cells* | Semantic Scholar [semanticscholar.org]
- 9. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rp-8-Br-cGMPS BIOLOG Life Science Institute [biolog.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
This guide provides a comprehensive comparison of the selectivity of a hypothetical compound, "Protein Kinase G Inhibitor-2" (PKG-I2), against related kinases. For researchers and drug development professionals, understanding the selectivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects.[1] This document presents supporting experimental data, detailed protocols for assessing kinase cross-reactivity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Protein Kinase G (PKG)
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] This pathway is integral to a wide range of physiological processes, including the regulation of smooth muscle relaxation, platelet function, and cardiac remodeling.[4][5][6] PKG is activated by cGMP, and once active, it phosphorylates numerous target proteins, leading to downstream cellular effects.[3][7] Given its central role, inhibitors of PKG are valuable tools for studying cellular signaling and are being investigated for various therapeutic applications.[7]
There are two primary isoforms of PKG, PKG-I and PKG-II, which are encoded by different genes and exhibit distinct tissue distributions and sensitivities to cGMP.[7][8] When developing inhibitors, achieving high selectivity for the target kinase over other structurally similar kinases is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[1][9] Therefore, comprehensive profiling of an inhibitor's cross-reactivity is an essential step in its characterization.[9][10]
Comparative Kinase Selectivity Profile of PKG Inhibitor-2
The inhibitory activity of PKG Inhibitor-2 was assessed against a panel of related serine/threonine kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which share structural homology with PKG.[11] The half-maximal inhibitory concentration (IC50) values were determined using an in vitro radiometric kinase assay. The data below illustrates the selectivity of PKG Inhibitor-2, showing high potency against PKG-Iα with significantly lower activity against other tested kinases.
| Kinase Target | IC50 (nM) | Description |
| PKG-Iα | 12 | Primary Target |
| PKA | 1,150 | Related cNMP-dependent kinase |
| PKCα | >10,000 | Related AGC family kinase |
| ROCK1 | 2,800 | Kinase in smooth muscle contraction pathway |
| CAMKII | 8,500 | Calcium/calmodulin-dependent protein kinase |
Signaling Pathway Context
The cGMP-PKG signaling cascade is initiated by signaling molecules like nitric oxide (NO) or natriuretic peptides (NPs).[5] NO activates soluble guanylate cyclase (sGC) to produce cGMP, which in turn activates PKG.[4] Activated PKG then phosphorylates downstream protein substrates, leading to various cellular responses.[3][4]
Experimental Methodology
The cross-reactivity and IC50 values are typically determined using an in vitro biochemical kinase assay. The following protocol outlines a standard radiometric method for assessing kinase inhibition.[12][13]
Objective: To determine the concentration at which PKG Inhibitor-2 inhibits 50% of the enzymatic activity (IC50) of a panel of selected kinases.
Materials:
-
Purified recombinant kinases (PKG, PKA, PKC, etc.)
-
Specific peptide substrates for each kinase
-
PKG Inhibitor-2 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[12]
-
[γ-³³P]ATP (radiolabeled ATP)[12]
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter[12]
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution series of PKG Inhibitor-2 in DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).[12]
-
Assay Plate Preparation: Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add Kinase: Dispense the appropriate amount of each purified kinase into its designated wells.
-
Add Inhibitor: Add the serially diluted PKG Inhibitor-2 or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP is ideally kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.[14]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction & Capture Substrate: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plates extensively to remove unreacted [γ-³³P]ATP.[13]
-
Measurement: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[12]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Experimental Workflow Visualization
The process for determining the kinase inhibitor selectivity profile can be visualized as a structured workflow, from initial preparation to final data analysis.
Conclusion
The comprehensive assessment of PKG Inhibitor-2 reveals a favorable selectivity profile, with high potency against its intended target, PKG-Iα, and significantly lower potency against other related kinases such as PKA and PKCα. This level of selectivity is critical for its utility as a research tool, as it minimizes the potential for confounding off-target effects and allows for more precise interrogation of the PKG signaling pathway.[1] The methodologies outlined in this guide provide a robust framework for researchers to conduct similar cross-reactivity studies, ensuring the thorough characterization of novel kinase inhibitors.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 6. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 7. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinase Family PKG - WikiKinome [kinase.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protein kinase G inhibitor-2 versus KT5823 efficacy and specificity comparison
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for elucidating the physiological roles of Protein Kinase G (PKG) and for the development of novel therapeutics. This guide provides a comprehensive comparison of two commonly cited PKG inhibitors, DT-2 (Protein Kinase G Inhibitor-2) and KT5823, focusing on their efficacy, specificity, and cellular activity, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Efficacy
DT-2 and KT5823 are both widely used as experimental tools to probe the function of PKG, a key mediator of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. However, their efficacy and specificity profiles, particularly in cellular contexts, exhibit significant differences. DT-2, a peptide-based inhibitor, demonstrates high potency and selectivity for PKG in in vitro assays. In contrast, KT5823, a staurosporine analog, shows lower in vitro potency and notable off-target effects. A critical consideration for researchers is the accumulating evidence suggesting that both inhibitors have limited reliability in intact cells.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the key quantitative data for DT-2 and KT5823 based on in vitro kinase assays.
| Parameter | DT-2 (this compound) | KT5823 |
| Target Kinase | Protein Kinase G Iα (PKG Iα) | Protein Kinase G (PKG) |
| IC50 | 12.0 ± 0.8 nM (for PKG Iα)[1] | Not consistently reported, Ki is more common. |
| Ki | 12.5 nM (for PKG Iα)[2][3] | 0.23 µM (230 nM)[4][5] |
| Selectivity | >15,000-fold for PKG Iα over PKA in vitro[1] | Weak inhibitor of PKA (Ki > 10 µM) and PKC (Ki = 4 µM)[4][5] |
| Cellular Efficacy | Poor; loses specificity and fails to inhibit PKG in intact cells.[1][6][7] | Poor; fails to inhibit PKG in intact platelets and mesangial cells.[8][9] |
| Off-Target Effects (Cellular) | Modulates activity of ERK, p38, PKB, and PKC.[1][7] | Can inhibit other kinases.[1] |
Signaling Pathway and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the PKG signaling pathway and the experimental workflows used to assess their efficacy.
Caption: The cGMP-PKG signaling pathway and points of inhibition by DT-2 and KT5823.
References
- 1. researchgate.net [researchgate.net]
- 2. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmt.dk [dmt.dk]
- 5. In vitro kinase assay [protocols.io]
- 6. ahajournals.org [ahajournals.org]
- 7. Platelet VASP phosphorylation assessment in clopidogrel-treated patients: lack of agreement between Western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 9. pnas.org [pnas.org]
A Comparative Guide to the Accurate Determination of Protein Kinase G Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protein Kinase G (PKG) inhibitors, with a focus on the accurate determination of their half-maximal inhibitory concentration (IC50) values. The objective is to offer a clear, data-driven resource for researchers evaluating PKG inhibitors for their work. This document outlines the IC50 values of Protein Kinase G inhibitor-2 against mycobacterial PKG and compares it with other known inhibitors of mammalian PKG. Furthermore, it details a robust experimental protocol for the accurate determination of these values and illustrates the relevant biological and experimental workflows.
Comparative Analysis of PKG Inhibitor IC50 Values
The potency of a Protein Kinase G inhibitor is a critical parameter for its application in research and potential therapeutic development. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, is a standard measure of this potency. However, it is crucial to consider the specific isoform of PKG and the assay conditions, as these factors can significantly influence the observed IC50.
This compound has been identified as an inhibitor of mycobacterial Protein Kinase G with an IC50 of 3 µM[1]. For a broader perspective relevant to mammalian systems, the following table compares this value with those of other well-characterized PKG inhibitors.
| Inhibitor | Target | IC50/Ki Value | Comments |
| This compound | Mycobacterial PKG | IC50: 3 µM[1] | Specific to mycobacterial PKG. |
| KT5823 | Mammalian PKG | IC50: 60 nM[2] | A selective inhibitor of PKG.[2] |
| IC50: 234 nM[3] | Potent and selective inhibitor of cGMP-dependent protein kinase.[3] | ||
| Ki: 0.23 µM[2] | Selective inhibitor of protein kinase G.[2] | ||
| Rp-8-Br-PET-cGMPS | Mammalian PKG | Competitive Inhibitor | A cGMP analog that acts as a competitive antagonist at the cGMP binding site of PKG.[4] |
| N46 | Mammalian PKG-1α | Not specified | A novel, selective, and stable inhibitor developed from (-)-balanol, designed to fit the ATP binding site of PKG.[5] |
| H-89 | Mammalian PKG | Effective in vitro | Part of the H-series of isoquinolinesulfonamide inhibitors; also inhibits PKA and other kinases.[6] |
Experimental Protocol: In Vitro Radiometric Protein Kinase G Assay for IC50 Determination
The following protocol describes a radiometric filter binding assay, a gold-standard method for determining the in vitro activity of protein kinases and the potency of their inhibitors.[3][7][8] This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate.
Materials and Reagents:
-
Recombinant human Protein Kinase G (PKG)
-
PKG-specific peptide substrate (e.g., RKRSRAE)[1]
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Tween 20)[1]
-
Protein Kinase A inhibitor (PKI) to block potential PKA activity[1]
-
8-Br-cGMP (PKG activator)[1]
-
Test inhibitors (e.g., this compound) at various concentrations
-
P81 phosphocellulose filter plates
-
Phosphoric acid (0.5 M) for stopping the reaction
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, PKI, 8-Br-cGMP, and the PKG-specific peptide substrate.
-
Aliquot the Reaction Mix: Distribute the master mix into individual reaction tubes.
-
Add Inhibitors: To each tube, add the desired concentration of the test inhibitor or vehicle control (e.g., DMSO). A typical experiment includes a dose-response curve with serial dilutions of the inhibitor.
-
Enzyme Addition: Add the recombinant PKG enzyme to each tube to initiate the reaction.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for ATP for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding cold phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto the P81 phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the cGMP-PKG Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. protocols.io [protocols.io]
- 5. PKG (Protein Kinase G) [biosyn.com]
- 6. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of Protein Kinase G Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of various inhibitors targeting Protein Kinase G (PKG), a key enzyme in cellular signaling. While detailed kinetic data for the mycobacterial-specific "Protein kinase G inhibitor-2" (also known as Compound 266) is limited, this document summarizes its inhibitory potency alongside other well-characterized PKG inhibitors. The information presented herein is intended to aid researchers in selecting appropriate tools for studying PKG function and for the development of novel therapeutics.
Overview of Protein Kinase G and its Inhibition
Protein Kinase G is a serine/threonine-specific protein kinase that plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[1][2] It is a key mediator of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. Dysregulation of PKG activity has been implicated in cardiovascular diseases, neurological disorders, and cancer. As such, inhibitors of PKG are valuable research tools and potential therapeutic agents.
This guide focuses on a comparative analysis of several PKG inhibitors, including those targeting mammalian and mycobacterial forms of the enzyme.
Comparative Analysis of PKG Inhibitor Binding
The following table summarizes the available binding and inhibitory data for a selection of PKG inhibitors. Direct comparison of binding kinetics is challenging due to the limited availability of complete kinetic datasets (association rate constant, k_on; dissociation rate constant, k_off; and dissociation constant, K_d). However, inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) provide valuable insights into the potency and selectivity of these compounds.
| Inhibitor | Target | IC50 | Ki | Notes |
| This compound (Compound 266) | Mycobacterial PKG | 3 µM | - | Specific inhibitor for mycobacterial PKG.[3] |
| DT-2 | PKG | - | 12.5 nM | A potent and selective peptide-based inhibitor.[4] |
| KT5823 | PKG | 60 nM | 0.23 µM | Also inhibits PKA and PKC at higher concentrations.[5] |
| N46 | PKG Iα | 43 nM | - | Shows ~24-fold selectivity over PKA.[1][6][7] |
| AX20017 | Mycobacterial PknG | - | - | A highly selective inhibitor of mycobacterial PknG.[8] |
| RO9021 | Mycobacterial PknG | 4.4 µM | - | Identified as a potent inhibitor of mycobacterial PknG.[9] |
Experimental Protocols for Determining Binding Kinetics
The determination of inhibitor binding kinetics is crucial for understanding their mechanism of action and for optimizing their therapeutic potential. Several biophysical techniques are commonly employed for this purpose.
In Vitro Kinase Assay
This is a fundamental method to determine the inhibitory potency (IC50) of a compound.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The effect of an inhibitor is quantified by measuring the reduction in substrate phosphorylation.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified PKG enzyme, a specific peptide substrate (e.g., VASPtide), ATP (often radiolabeled with ³²P), and the inhibitor at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation.
-
Termination: The reaction is stopped, often by adding a solution that denatures the enzyme.
-
Detection: The phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding or gel electrophoresis). The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing detailed kinetic information (k_on, k_off, and K_d).
Principle: The kinase is immobilized on a sensor chip. The inhibitor is then flowed over the surface. The binding of the inhibitor to the kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Generalized Protocol:
-
Immobilization: The purified PKG is covalently attached to the surface of a sensor chip.
-
Association Phase: A solution containing the inhibitor at a specific concentration is injected over the sensor surface. The increase in the SPR signal over time reflects the association of the inhibitor with the kinase.
-
Dissociation Phase: A buffer solution without the inhibitor is flowed over the surface. The decrease in the SPR signal over time corresponds to the dissociation of the inhibitor-kinase complex.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the k_on and k_off rates. The K_d is then calculated as the ratio of k_off/k_on.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to a protein, providing a complete thermodynamic profile of the interaction, including the K_d.
Principle: A solution of the inhibitor is titrated into a solution containing the kinase. The heat released or absorbed during the binding event is measured.
Generalized Protocol:
-
Sample Preparation: The purified PKG is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: Small aliquots of the inhibitor are injected into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing Key Pathways and Workflows
To further elucidate the context of PKG inhibition and the experimental approaches used, the following diagrams are provided.
Caption: The cGMP-PKG signaling pathway and the point of intervention by PKG inhibitors.
Caption: A generalized experimental workflow for characterizing the binding of a PKG inhibitor.
References
- 1. Structural basis for selective inhibition of human PKG Iα by the balanol-like compound N46 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Distinguishing the Effects of Protein Kinase G Inhibitor-2 from GRK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between Protein Kinase G (PKG) inhibitor-2 and inhibitors of G protein-coupled receptor kinase 2 (GRK2). Understanding the distinct mechanisms and cellular effects of these inhibitors is crucial for targeted research and therapeutic development. This document outlines their respective signaling pathways, mechanisms of action, and detailed experimental protocols to differentiate their effects, supported by comparative data.
Introduction to PKG and GRK2
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is activated by cyclic guanosine monophosphate (cGMP).[1] It plays a pivotal role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and synaptic plasticity.[2] PKG has two main isoforms, PKG-I and PKG-II, which are encoded by different genes and exhibit distinct tissue distributions and subcellular localizations. "Protein kinase G inhibitor-2" (also known as Compound 266) is an inhibitor of mycobacterial Protein Kinase G, with a reported IC50 of 3 µM.[3]
G protein-coupled receptor kinase 2 (GRK2) , also known as β-adrenergic receptor kinase 1 (βARK1), is a member of the G protein-coupled receptor kinase family.[4] GRK2 specifically phosphorylates agonist-activated G protein-coupled receptors (GPCRs), a critical step in initiating receptor desensitization and internalization, thereby regulating the signaling of hundreds of GPCRs.[5] Elevated GRK2 levels are associated with cardiovascular diseases such as heart failure.[6] For the purpose of this guide, we will consider selective, well-characterized GRK2 inhibitors like the Takeda compounds (e.g., CMPD101) or the repurposed drug Paroxetine.[7][8]
Signaling Pathways
The signaling cascades initiated by PKG and GRK2 are fundamentally different, providing a clear basis for distinguishing the effects of their respective inhibitors.
Protein Kinase G (PKG) Signaling Pathway
The PKG signaling pathway is typically initiated by an increase in intracellular cGMP. This can be triggered by nitric oxide (NO) activating soluble guanylate cyclase (sGC) or by natriuretic peptides activating particulate guanylate cyclase (pGC). The binding of cGMP to the regulatory domain of PKG induces a conformational change that activates its catalytic domain, leading to the phosphorylation of downstream target proteins.
G Protein-Coupled Receptor Kinase 2 (GRK2) Signaling Pathway
GRK2 is a key regulator of GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The dissociated Gβγ subunits recruit GRK2 from the cytosol to the plasma membrane, where it phosphorylates the activated GPCR.[9] This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling (desensitization) and facilitates receptor internalization.[4]
Experimental Protocols for Distinguishing Inhibitor Effects
To empirically distinguish the effects of a PKG inhibitor from a GRK2 inhibitor, a series of biochemical and cell-based assays should be performed. The following protocols are designed to test the specificity and functional consequences of inhibiting each kinase.
Experimental Workflow
The overall workflow involves testing the inhibitors in parallel in assays specific to each kinase's activity and downstream cellular function.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of the inhibitors to block the catalytic activity of recombinant PKG and GRK2.
Objective: To determine the IC50 values of this compound and a GRK2 inhibitor against both PKG and GRK2.
Materials:
-
Recombinant human PKG-Iα
-
Recombinant human GRK2
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition motif)
-
GRK2 substrate: purified, activated GPCR (e.g., light-activated rhodopsin)
-
This compound
-
Selective GRK2 inhibitor (e.g., CMPD101)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (specific for each enzyme)
-
384-well plates
-
Scintillation counter or luminometer
Methodology:
-
Prepare serial dilutions of each inhibitor in DMSO.
-
For the PKG assay, add PKG kinase buffer, recombinant PKG-Iα, and the PKG substrate peptide to the wells of a 384-well plate.
-
For the GRK2 assay, add GRK2 kinase buffer, recombinant GRK2, and the activated GPCR substrate to separate wells.
-
Add the serially diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or cold ATP for luminescence-based assays).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity. For radioactive assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal, which is proportional to ADP production.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 values.
Protocol 2: Cell-Based VASP Phosphorylation Assay
This assay measures the inhibition of a key downstream target of PKG in a cellular context.
Objective: To assess the effect of the inhibitors on PKG activity in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
A suitable cell line expressing endogenous PKG (e.g., human platelets or vascular smooth muscle cells)
-
A cGMP-elevating agent (e.g., a nitric oxide donor like sodium nitroprusside (SNP) or a phosphodiesterase inhibitor like sildenafil)
-
This compound
-
Selective GRK2 inhibitor
-
Lysis buffer
-
Phospho-VASP (Ser239) specific antibody
-
Total VASP antibody
-
Secondary antibodies for Western blotting
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound, the GRK2 inhibitor, or DMSO for 1-2 hours.
-
Stimulate the cells with a cGMP-elevating agent (e.g., SNP) for a short period (e.g., 10-15 minutes) to activate PKG.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
-
Strip the membrane and re-probe with an antibody for total VASP as a loading control.
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Protocol 3: Cell-Based GPCR Desensitization Assay
This assay measures the effect of the inhibitors on the function of GRK2 in regulating GPCR signaling.
Objective: To evaluate the impact of the inhibitors on GRK2-mediated desensitization of a model GPCR, such as the β2-adrenergic receptor (β2-AR).
Materials:
-
HEK293 cells stably expressing the β2-AR
-
Isoproterenol (a β-AR agonist)
-
This compound
-
Selective GRK2 inhibitor
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, PerkinElmer)
-
Cell culture reagents
Methodology:
-
Plate the HEK293-β2-AR cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound, the GRK2 inhibitor, or DMSO for 1 hour.
-
Stimulate the cells with a high concentration of isoproterenol for a defined period (e.g., 30 minutes) to induce GRK2-mediated desensitization.
-
Wash the cells to remove the agonist.
-
Re-stimulate the cells with a sub-maximal concentration of isoproterenol for 10-15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
An increase in cAMP upon re-stimulation in the presence of an inhibitor indicates a blockade of desensitization.
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative outcomes from the proposed experiments, highlighting the differential effects of the two classes of inhibitors.
Table 1: Expected IC50 Values from In Vitro Kinase Assays
| Inhibitor | Target Kinase | Expected IC50 |
| This compound | PKG-Iα | ~3 µM[3] |
| GRK2 | > 100 µM (No significant inhibition expected) | |
| Selective GRK2 Inhibitor | PKG-Iα | > 100 µM (No significant inhibition expected) |
| GRK2 | Low nM to low µM (depending on the inhibitor)[7] |
Table 2: Expected Results from Cell-Based Assays
| Assay | Treatment | Expected Outcome with PKG Inhibitor-2 | Expected Outcome with GRK2 Inhibitor |
| VASP Phosphorylation | cGMP-elevating agent + Inhibitor | Dose-dependent decrease in VASP phosphorylation | No significant effect on VASP phosphorylation |
| GPCR Desensitization | Agonist + Inhibitor | No significant effect on cAMP levels after re-stimulation | Dose-dependent increase in cAMP levels after re-stimulation |
Conclusion
Distinguishing the effects of this compound from those of GRK2 inhibitors is achievable through a systematic experimental approach. The fundamental differences in their target kinases and signaling pathways lead to distinct and measurable outcomes in both biochemical and cellular assays. By employing the protocols outlined in this guide, researchers can confidently determine the specificity of their compounds and elucidate their precise mechanisms of action, paving the way for more targeted and effective therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Targeting GPCR-Gβγ-GRK2 signaling as a novel strategy for treating cardiorenal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Protein Kinase G Inhibitor Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used Protein Kinase G (PKG) inhibitors, with a focus on orthogonal assays to validate their cellular effects. As "Protein Kinase G Inhibitor-2" is not a standardized nomenclature, this guide will focus on a well-characterized and isoform-selective inhibitor, DT-2, and compare its performance with other widely used alternatives, KT5823 and Rp-8-Br-PET-cGMPS. The guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows.
Introduction to Protein Kinase G and its Inhibition
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] It is a key mediator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Dysregulation of PKG activity is implicated in several diseases, making it an attractive therapeutic target.
PKG inhibitors are valuable tools for studying its physiological roles and for potential therapeutic development. These inhibitors can be broadly categorized based on their mechanism of action, such as ATP-competitive inhibitors and those that interfere with cGMP binding or substrate recognition.[2] To ensure the validity of research findings, it is imperative to confirm the on-target effects of these inhibitors through multiple, independent experimental approaches known as orthogonal assays.
PKG Signaling Pathway and Inhibitor Action
The canonical PKG signaling pathway is initiated by the production of cGMP, which then activates PKG, leading to the phosphorylation of downstream target proteins. One of the key substrates of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in actin cytoskeletal dynamics.
Comparative Performance of PKG Inhibitors
The selection of a PKG inhibitor should be guided by its potency, selectivity, and mechanism of action. Below is a summary of quantitative data for DT-2, KT5823, and Rp-8-Br-PET-cGMPS. It is important to note that the cellular efficacy of some inhibitors, like KT5823, has been debated, with some studies showing limited effects in intact cells despite in vitro potency.[2][3]
| Inhibitor | Type | Target | Ki | IC50 | Selectivity Notes |
| DT-2 | Substrate Competitive | PKG Iα | 12.5 nM[1] | ~1 µM (cellular, VASP phosphorylation) | Highly selective for PKG Iα over PKA in vitro. Does not inhibit PKG II.[4][5] However, specificity in intact cells has been questioned, with observed off-target effects on other kinases like ERK and p38.[6] |
| KT5823 | ATP Competitive | PKG | 234 nM[7] | 60 nM (in smooth muscle cells)[8] | Selective for PKG over PKA (Ki > 10 µM) and PKC (Ki = 4 µM).[8][9] Its effectiveness in intact cells is controversial.[2][3] |
| Rp-8-Br-PET-cGMPS | cGMP Competitive | PKG | 30 nM[10] | Varies by cell type and condition | Potent and selective inhibitor of PKG.[10] Also inhibits phosphodiesterase (PDE) type V.[10] |
Orthogonal Assays for Validating Cellular Effects
To rigorously confirm the cellular effects of PKG inhibitors and rule out off-target phenomena, a combination of biochemical and cell-based orthogonal assays is essential.
Western Blot Analysis of VASP Phosphorylation
Principle: This assay directly measures the phosphorylation of a key downstream target of PKG, VASP, at its PKG-preferred site (Ser239).[11] A decrease in VASP phosphorylation upon inhibitor treatment provides strong evidence of PKG inhibition in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., vascular smooth muscle cells or platelets) and grow to 70-80% confluency. Treat cells with the PKG inhibitor (e.g., DT-2, KT5823, or Rp-8-Br-PET-cGMPS) at various concentrations for a predetermined time. Include a vehicle control. Stimulate with a cGMP-elevating agent (e.g., 8-Br-cGMP or a NO donor) to activate PKG.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated VASP (Ser239). Subsequently, strip the membrane and re-probe with an antibody for total VASP to normalize for protein loading.
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phosphorylated VASP to total VASP.
Cell Viability/Proliferation Assay (MTT Assay)
Principle: This assay assesses the impact of PKG inhibition on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8][12]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the PKG inhibitor for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Immunofluorescence Staining for VASP Localization
Principle: This technique visualizes the subcellular localization of VASP. PKG-mediated phosphorylation of VASP can influence its localization, for example, by promoting its dissociation from focal adhesions.[13] Changes in VASP localization patterns upon inhibitor treatment can provide spatial information on the inhibitor's cellular effects.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PKG inhibitor and a cGMP-elevating agent as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Antibody Incubation: Incubate with a primary antibody against VASP, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be included.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Image Analysis: Analyze the images to assess changes in the subcellular distribution of VASP.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a logical workflow for validating the cellular effects of a putative PKG inhibitor using the described orthogonal assays.
Conclusion
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. KT5823 inhibits cGMP-dependent protein kinase activity in vitro but not in intact human platelets and rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocytex.fr [biocytex.fr]
- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase G-dependent Cardioprotective Mechanism of Phosphodiesterase-5 Inhibition Involves Phosphorylation of ERK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Kinase G Inhibitor-2 (DT-2) and its Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Protein Kinase G (PKG) inhibitor-2 (also known as DT-2) and its analogs. The following sections provide quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to support your research and development efforts.
Introduction to Protein Kinase G and its Inhibition
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a key mediator of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway is integral to a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Dysregulation of the PKG signaling pathway has been implicated in various pathological conditions, making PKG a significant target for drug discovery.
DT-2 is a potent and selective peptide inhibitor of PKG. It, along with its analogs, serves as a valuable tool for elucidating the physiological roles of PKG and for the development of novel therapeutics. This guide provides a comparative analysis of DT-2 and other notable PKG inhibitors.
Comparative Analysis of PKG Inhibitors
The following table summarizes the in vitro potency and selectivity of DT-2 and a selection of its analogs and other common PKG inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency. Selectivity is assessed by comparing the inhibition of PKG to that of other related kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).
| Inhibitor | Type | PKG Ki (nM) | PKG IC50 (nM) | PKA Ki (µM) | PKC Ki (µM) | Selectivity (PKA/PKG) | Reference |
| DT-2 | Peptide | 12.5[1][2] | - | 16.25 | - | ~1300-fold[3] | [1][2][3] |
| (D)-DT-2 | Peptide (D-amino acid analog) | - | 8 | >10 | - | >1250-fold[4] | [4] |
| DT-3 | Peptide | - | - | - | - | ~20000-fold for PKG over PKA[3] | [3] |
| KT5823 | Staurosporine analog | 230[5] | 60 (in cells), 234 (in vitro)[6] | >10[6] | 4[6] | ~43-fold | [6] |
| Rp-8-pCPT-cGMPS | cGMP analog | 500[7] | - | - | - | - | [7] |
| Rp-8-Br-PET-cGMPS | cGMP analog | 30-35[8] | - | 11[8] | - | ~314-fold | [8] |
Signaling Pathway
The diagram below illustrates the cGMP/PKG signaling pathway, a crucial cascade in many cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of PKG inhibitors.
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of inhibitor potency (IC50) against PKG using a luminescence-based assay that measures ADP production.
Materials:
-
Purified recombinant PKG enzyme
-
PKG substrate peptide (e.g., Vasodilator-stimulated phosphoprotein (VASP)-derived peptide)
-
Protein Kinase A (for selectivity screening)
-
PKA substrate peptide (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DT-2 and its analogs
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitors (e.g., DT-2 and its analogs) in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the Assay Buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture containing the purified PKG enzyme and its specific peptide substrate in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution (at a concentration near the Km for PKG) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Selectivity Assay against Protein Kinase A (PKA)
To determine the selectivity of the inhibitors, a similar in vitro kinase inhibition assay is performed using PKA.
Procedure:
-
Follow the same procedure as the In Vitro Kinase Inhibition Assay using ADP-Glo™, with the following modifications:
-
In the Kinase Reaction Setup , use purified PKA enzyme and a PKA-specific substrate (e.g., Kemptide).
-
The ATP concentration should be at or near the Km of PKA.
-
-
Calculate the IC50 value for PKA inhibition.
-
The selectivity ratio is determined by dividing the IC50 (or Ki) for PKA by the IC50 (or Ki) for PKG. A higher ratio indicates greater selectivity for PKG.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel PKG inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Protein Kinase G Inhibitor-2
This document provides a comprehensive, procedural guide for the safe handling and disposal of Protein Kinase G Inhibitor-2 (PKG I-2). The following instructions are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. Given that "this compound" may not be a universally unique identifier, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound in use before proceeding with any handling or disposal.
I. Pre-Disposal Safety and Handling
Proper handling is the first step in safe disposal. Before beginning any disposal procedure, ensure the following safety measures are in place.
A. Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound to prevent exposure.
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
B. Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Storage: Store the inhibitor in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] Avoid storing chemicals in direct sunlight or near heat sources.[2]
II. Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste.
Step 1: Consult the Safety Data Sheet (SDS)
The SDS is the most critical source of information for your specific inhibitor. It will provide detailed instructions on disposal, ecological impact, and regulatory requirements.
Step 2: Prepare the Waste Container
-
Select a container that is chemically compatible with the inhibitor.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the specific CAS number if known.[1]
Step 3: Segregation of Waste
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management program.
-
Segregate chemical waste by hazard class to prevent dangerous reactions.[2]
Step 4: Transferring the Waste
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels), place them directly into the labeled hazardous waste container.
-
For unused or expired product, transfer the material in its original container, if possible, to the designated hazardous waste collection area. If transferring from a working solution, do so carefully within a fume hood.
-
Never pour any chemicals down the sink.[2]
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup of the hazardous waste.[2]
-
Follow all institutional procedures for waste accumulation time limits and storage of full waste containers.
III. Key Information from Safety Data Sheet (SDS)
The following table summarizes the critical information you should locate in the SDS for your specific this compound. This data is essential for a complete and accurate risk assessment and disposal plan.
| Data Point | Description | Typical Location in SDS |
| CAS Number | A unique numerical identifier for the specific chemical substance. | Section 1 or 3 |
| Physical & Chemical Properties | Includes information such as form (solid, liquid), color, and solubility. | Section 9 |
| Hazard Identification | Details on the potential health and environmental hazards (e.g., toxic, irritant). | Section 2 |
| Disposal Considerations | Specific instructions for proper disposal methods and any regulations that apply. | Section 13 |
| Toxicological Information | Data on toxicity, such as LD50 or IC50 values. | Section 11 |
| Ecological Information | Information on the potential harm to the environment and aquatic life. | Section 12 |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
V. Signaling Pathway Context
Protein Kinase G (PKG) is a key enzyme in the cGMP signaling pathway. It is a serine/threonine kinase activated by cyclic guanosine monophosphate (cGMP).[3] PKG enzymes, including PKG-I and PKG-II, are involved in a variety of physiological processes such as smooth muscle relaxation, platelet function, and bone growth.[3] Inhibitors of PKG are used in research to study these processes and may have therapeutic potential in diseases like cancer and malaria.[3]
The diagram below illustrates a simplified cGMP/PKG signaling pathway.
References
Personal protective equipment for handling Protein kinase G inhibitor-2
This guide provides critical safety and logistical information for the handling and disposal of Protein kinase G inhibitor-2, a compound used in mycobacterial infection research.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining the integrity of experimental outcomes. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to personal protective equipment is mandatory when working with this compound. The required PPE varies depending on the specific laboratory procedure being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: A NIOSH-approved N95 or higher-rated respirator is necessary to prevent the inhalation of fine powders.[2] Gloves: Two pairs of nitrile gloves (double-gloving) are recommended and should be changed immediately if contamination occurs.[2] Eye Protection: Chemical splash goggles are required to provide a complete seal around the eyes.[2] Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves are recommended.[2] Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing.[2] Lab Coat: A standard laboratory coat is required.[2] Ventilation: This work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves are required.[2][3] Eye Protection: Safety glasses with side shields are the minimum requirement.[2][3] Lab Coat: A standard laboratory coat should be worn.[2][3] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves are recommended.[2] Eye Protection: Chemical splash goggles should be worn.[2][3] Lab Coat: A standard laboratory coat is required.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a freezer, as recommended for many kinase inhibitors to ensure stability.[4]
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[2]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
Disposal Plan: Managing Hazardous Waste
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste in compliance with federal, state, and local regulations. Never dispose of this chemical down the sink or in the regular trash.[5][6]
Waste Segregation and Collection:
-
Solid Waste: Place all unused or expired solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[6] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[4][6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6] This container must be kept closed when not in use and be clearly labeled as "Hazardous Waste" with the chemical contents listed.[6]
Decontamination and Final Disposal:
-
Surface Decontamination: Decontaminate any surfaces and equipment that have come into contact with the inhibitor. A common practice is to wipe surfaces with an appropriate solvent (such as 70% ethanol) followed by a cleaning agent, disposing of all cleaning materials as hazardous waste.[6]
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
Diagram of Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
